molecular formula C12H10ClNO B029517 2-(4-Chlorophenoxy)aniline CAS No. 2770-11-8

2-(4-Chlorophenoxy)aniline

Cat. No.: B029517
CAS No.: 2770-11-8
M. Wt: 219.66 g/mol
InChI Key: QKKBREBZMUFUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)aniline is a valuable aromatic amine derivative and key synthetic intermediate in organic and medicinal chemistry research. This compound features a bifunctional structure, combining an aniline group with a 4-chlorophenoxy ether linkage, making it a versatile building block for the synthesis of more complex heterocyclic systems and functional molecules. Its primary research applications include serving as a precursor in the development of potential pharmacologically active compounds, such as kinase inhibitors and receptor modulators, where the aniline moiety can be further derivatized into benzimidazoles, quinazolines, or other nitrogen-containing heterocycles. The chlorophenoxy group acts as a bioisostere and can influence the compound's lipophilicity, metabolic stability, and binding affinity in structure-activity relationship (SAR) studies. Researchers utilize this compound in the exploration of novel agrochemicals, dyes, and materials science, leveraging its electronic properties conferred by the electron-withdrawing chlorine and the electron-donating aniline group. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKBREBZMUFUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182064
Record name 2-(4-Chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2770-11-8
Record name 2-(4-Chlorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2770-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002770118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-CHLOROPHENOXY)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGP2SG2VOE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-(4-Chlorophenoxy)aniline CAS number 2770-11-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Chlorophenoxy)aniline (CAS No. 2770-11-8)

Introduction

This compound, identified by the CAS number 2770-11-8, is an aromatic organic compound featuring a diaryl ether structure. It serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its applications range from the production of pharmaceuticals and agrochemicals to the development of novel materials.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications in drug development, and essential safety information for researchers, scientists, and professionals in the field.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 2770-11-8[4]
Molecular Formula C₁₂H₁₀ClNO[3][4]
Molecular Weight 219.67 g/mol [3][4]
Appearance White to light yellow solid; Pale yellow powder[1][3]
Melting Point 80-85 °C[1]
Solubility Soluble in organic solvents like alcohols, ethers, and ketones; sparingly soluble in chloroform and methanol; less soluble in water.[1][3]
pKa (Predicted) 3.69 ± 0.10[3]
Storage Conditions Store in a dark, cool, and well-ventilated place under an inert atmosphere. Recommended storage at 2-8°C.[3][5]

Synthesis Protocols

The synthesis of this compound is commonly achieved via an Ullmann condensation, which involves the copper-catalyzed reaction between a phenol and an aryl halide. This method is a staple for the formation of diaryl ethers.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of this compound from 2-aminophenol and 1-chloro-4-iodobenzene.

Objective: To synthesize this compound via a copper-catalyzed cross-coupling reaction.

Materials:

  • 2-Aminophenol

  • 1-Chloro-4-iodobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • Pyridine or N,N-Dimethylformamide (DMF) (solvent)

  • Toluene (co-solvent, optional)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Catalyst and Solvent Addition: Add Copper(I) Iodide (CuI) (0.1 eq) as the catalyst to the flask. Add pyridine or DMF as the solvent to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) under an inert nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

G cluster_inputs Reaction Inputs cluster_process Process Reactants 2-Aminophenol + 1-Chloro-4-iodobenzene Reaction Ullmann Condensation (Reflux, 12-24h) Reactants->Reaction Catalyst CuI (Catalyst) K₂CO₃ (Base) Catalyst->Reaction Solvent Pyridine or DMF (Solvent) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry, primarily used as an intermediate in the synthesis of more complex molecules with potential therapeutic value.

  • Antipsychotic Medications: The compound serves as an intermediate for producing certain antipsychotic drugs.[2] The chlorophenoxy moiety can contribute to selective dopamine receptor antagonism, a key mechanism for many antipsychotics.[2]

  • Conductive Polymers: In materials science, it acts as a building block for conductive polymers where the aniline nitrogen can be oxidized to form conjugated systems.[2]

  • General Pharmaceutical Synthesis: It is widely used as a starting material for introducing the 2-(4-chlorophenoxy) group into various molecular frameworks to create novel pharmaceutical candidates.[3] It is also known as a USP impurity of the tetracyclic antidepressant Amoxapine.[5][6]

G Start This compound (Building Block) Step1 Chemical Modification (e.g., Cyclization, Acylation) Start->Step1 Intermediate Advanced Intermediate (e.g., Heterocycle) Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 FinalProduct Active Pharmaceutical Ingredient (API) Step2->FinalProduct BioActivity Biological Target (e.g., Dopamine Receptor) FinalProduct->BioActivity binds to Outcome Therapeutic Effect (e.g., Antipsychotic) BioActivity->Outcome modulates

Caption: Logical pathway from chemical intermediate to therapeutic application.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.

GHS Hazard Classification: [4][7]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

Handling Precautions: [1][7]

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Prevent contact with skin, eyes, and clothing.

  • In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4'-chlorodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4'-chlorodiphenyl ether, a molecule of interest in synthetic and medicinal chemistry. This document details its fundamental chemical and physical characteristics, outlines experimental protocols for their determination, and presents a plausible metabolic pathway.

Core Physicochemical Properties

2-Amino-4'-chlorodiphenyl ether, also known as 5-chloro-2-phenoxyaniline or 2-(4-chlorophenoxy)aniline, is a substituted diaryl ether. Its chemical structure consists of a phenoxy group attached to a 2-amino-4-chloro-phenyl ring. The quantitative physicochemical properties of this compound are summarized in the tables below.

Identifier Value Source
CAS Number 93-67-4[1][2][3]
Molecular Formula C₁₂H₁₀ClNO[1][2][3]
SMILES Nc1cc(Cl)ccc1Oc2ccccc2[3]
InChI 1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2[3]
Property Value Source
Molecular Weight 219.67 g/mol [1][2][3]
Appearance White to Gray to Brown solid/powder/crystal[2][3]
Melting Point 43 - 45 °C[1]
Boiling Point 192 °C @ 12 mmHgN/A
202 °C @ 15 mmHgN/A
Water Solubility Qualitative data is conflicting, suggesting low solubility. One source indicates solubility in water, while another suggests insolubility.[1][4]N/A
pKa (predicted) Due to the presence of an amino group, this compound is expected to be weakly basic. Precise experimental or predicted values are not readily available in the searched literature.N/A
logP (predicted) As a molecule with two aromatic rings and a halogen, a positive logP value is expected, indicating lipophilicity. Precise experimental or predicted values are not readily available in the searched literature.N/A

Synthesis of 2-Amino-4'-chlorodiphenyl Ether

A common synthetic route to 2-Amino-4'-chlorodiphenyl ether involves the reduction of the corresponding nitro compound, 2-nitro-4-chlorodiphenyl ether. A detailed experimental protocol based on a patented method is provided below.[5][6][7]

Experimental Protocol: Reduction of 2-nitro-4-chlorodiphenyl ether

This protocol describes the reduction of 2-nitro-4-chlorodiphenyl ether to 2-Amino-4'-chlorodiphenyl ether using hydrazine hydrate as the reducing agent and ferric chloride hexahydrate with activated carbon as a catalytic system.[5][6][7]

Materials:

  • 2-nitro-4-chlorodiphenyl ether

  • Ethanol (industrial grade)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Activated carbon

  • 30% Sodium hydroxide solution (liquid caustic soda)

  • 85% Hydrazine hydrate

  • Water

Procedure:

  • In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 30g of 2-nitro-4-chlorodiphenyl ether, 90mL of industrial alcohol, 6g of ferric chloride hexahydrate, and 5g of activated carbon.

  • Stir the mixture and adjust the pH to approximately 7.5 by adding 8.4g of 30% liquid caustic soda.

  • Heat the mixture to 80-90 °C.

  • Slowly add 13g of 85% hydrazine hydrate dropwise over a period of about 2 hours while maintaining the temperature and reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 3 hours.

  • Filter the hot reaction mixture to recover the solid catalyst.

  • The filtrate is subjected to distillation to recover the ethanol.

  • To the remaining mother liquor, add water and stir for 30 minutes.

  • Allow the mixture to stand and separate the layers to obtain the crude 2-Amino-4'-chlorodiphenyl ether as a light brown oil.

  • The crude product can be further purified by standard techniques such as distillation under reduced pressure or chromatography.

Plausible Metabolic Pathway

While specific metabolic studies on 2-Amino-4'-chlorodiphenyl ether are not extensively documented, a plausible metabolic pathway can be inferred from the known metabolism of other diphenyl ethers and aromatic amines. The primary route of metabolism is likely to involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2][5][6][8][9][10][11]

The proposed metabolic transformations include aromatic hydroxylation on either of the phenyl rings and N-oxidation of the amino group. These oxidative metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body.

Metabolic Pathway of 2-Amino-4'-chlorodiphenyl ether cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2-Amino-4'-chlorodiphenyl ether Hydroxylated_Metabolite_1 Hydroxylated Metabolite (on chlorophenyl ring) Parent->Hydroxylated_Metabolite_1 CYP450 (e.g., CYP3A4) Hydroxylated_Metabolite_2 Hydroxylated Metabolite (on phenyl ring) Parent->Hydroxylated_Metabolite_2 CYP450 N_Oxidized_Metabolite N-Oxidized Metabolite Parent->N_Oxidized_Metabolite CYP450 Conjugated_Metabolite_1 Glucuronide or Sulfate Conjugate Hydroxylated_Metabolite_1->Conjugated_Metabolite_1 UGTs, SULTs Conjugated_Metabolite_2 Glucuronide or Sulfate Conjugate Hydroxylated_Metabolite_2->Conjugated_Metabolite_2 UGTs, SULTs Conjugated_Metabolite_3 Glucuronide or Sulfate Conjugate N_Oxidized_Metabolite->Conjugated_Metabolite_3 UGTs, SULTs

Plausible metabolic pathway of 2-Amino-4'-chlorodiphenyl ether.

Experimental Workflows for Physicochemical Property Determination

The following diagrams illustrate the generalized experimental workflows for determining key physicochemical properties of organic compounds like 2-Amino-4'-chlorodiphenyl ether.

Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry the solid sample B Finely powder the sample A->B C Pack into a capillary tube B->C D Place capillary in melting point apparatus C->D E Heat slowly and observe D->E F Record temperature range (onset to complete melting) E->F

Workflow for melting point determination.

Boiling Point Determination (Microscale)

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement A Place a small amount of liquid in a fusion tube B Insert an inverted sealed capillary tube A->B C Attach to a thermometer B->C D Place in a heating bath (e.g., Thiele tube) C->D E Heat the bath slowly D->E F Observe for a rapid stream of bubbles from the capillary E->F G Record the temperature at which bubbling is continuous F->G

Workflow for boiling point determination.

Solubility Determination

Solubility_Workflow A Weigh a known mass of the solute C Add small, known portions of the solute to the solvent A->C B Add a known volume of solvent to a test tube B->C D Vigorously agitate after each addition C->D E Observe for complete dissolution D->E F Record the total mass of solute dissolved in the volume of solvent E->F

Workflow for solubility determination.

References

In-Depth Technical Guide to the Structural Elucidation and Characterization of 2-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-(4-Chlorophenoxy)aniline (CAS No: 2770-11-8). This document details the key physicochemical properties, spectroscopic data, and synthetic methodologies for this compound. It is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Physicochemical Properties

This compound is a solid, appearing as a pale yellow powder or colorless to light orange oil.[1][2][3] It is an important intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and the fungicide Boscalid.[4][5]

PropertyValueReference
Molecular Formula C₁₂H₁₀ClNO[4]
Molecular Weight 219.67 g/mol [4]
CAS Number 2770-11-8[4]
Melting Point 80-85 °C[1]
Boiling Point Not available
Solubility Soluble in chloroform (sparingly) and methanol (slightly).[3][3]
Appearance Pale yellow powder or Clear Colorless to Pale Orange Oil[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two prominent methods are the Ullmann condensation and a multi-step synthesis starting from 9-fluorenone.

Ullmann Condensation

This method involves the copper-catalyzed reaction between an aryl halide and an alcohol or amine. In this case, 2-aminophenol is reacted with 1-chloro-4-iodobenzene in the presence of a copper catalyst and a base.

G cluster_reactants Reactants cluster_reagents Reagents 2-Aminophenol 2-Aminophenol Reaction_Vessel Reaction Mixture 2-Aminophenol->Reaction_Vessel 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene->Reaction_Vessel CuI (Catalyst) CuI (Catalyst) CuI (Catalyst)->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Vessel Heating Heating (e.g., 120-150 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Ullmann Condensation Workflow for this compound Synthesis.

  • Reaction Setup: In a round-bottom flask, combine 2-aminophenol (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Multi-step Synthesis from 9-Fluorenone

A patented method describes a four-step synthesis starting from 9-fluorenone, involving ring opening, chlorination, amidation, and rearrangement degradation.[5] This process is reported to have a total yield of over 75%.[5]

G 9-Fluorenone 9-Fluorenone Ring_Opening Ring Opening (KOH, Trimethylbenzene) 9-Fluorenone->Ring_Opening Chlorination Chlorination (Cl2, SbCl3) Ring_Opening->Chlorination Amidation Amidation (Ammonia) Chlorination->Amidation Rearrangement Rearrangement Degradation (NaOCl) Amidation->Rearrangement Product 2-(4-Chlorophenyl)aniline Rearrangement->Product

Caption: Multi-step Synthesis of 2-(4-Chlorophenyl)aniline from 9-Fluorenone.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

G Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3 (estimated)m4HAromatic protons
~7.1 (estimated)m1HAromatic proton
~7.0 (estimated)dd1HAromatic proton
~6.7 (estimated)m2HAromatic protons
~3.6 (estimated)s2H-NH₂

Note: Estimated chemical shifts are based on the analysis of the provided ¹H NMR spectrum image.[6]

Chemical Shift (δ) ppmAssignment
143.2Aromatic C
137.8Aromatic C
133.0Aromatic C
130.4Aromatic C
130.3Aromatic C
128.9Aromatic C
126.3Aromatic C
118.8Aromatic C
115.7Aromatic C

Note: Data obtained for the closely related compound 2-(4-chlorophenyl)aniline.[7]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Use a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and acquire 16-32 scans.

  • ¹³C NMR Parameters: Use a spectral width of approximately 240 ppm, a relaxation delay of 2-5 seconds, and acquire 1024 or more scans with proton decoupling.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300 (predicted)MediumN-H stretch (asymmetric and symmetric)
3100-3000 (predicted)MediumAromatic C-H stretch
1620-1580 (predicted)MediumN-H bend
1590, 1490 (predicted)Medium-StrongAromatic C=C stretch
1250-1200 (predicted)StrongAryl-O-Aryl stretch (asymmetric)
1100-1000 (predicted)MediumC-Cl stretch
820 (predicted)Strongp-substituted benzene C-H bend

Note: Predicted peak positions are based on typical values for the functional groups present.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
m/zIonNotes
219/221[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
220/222[M+H]⁺Protonated molecular ion.
242/244[M+Na]⁺Sodium adduct.
184[M-Cl]⁺Loss of a chlorine radical.
128[M-C₆H₄Cl]⁺Cleavage of the ether bond.
92[C₆H₆N]⁺Fragment corresponding to the aniline moiety.

Note: Predicted m/z values are based on the molecular structure and common fragmentation patterns of aromatic ethers and amines.[8][9]

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a nonpolar capillary column (e.g., DB-5ms).

    • Injector Temperature: Set to 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

    • Source Temperature: Set to 230 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with known fragmentation pathways for similar structures.

Biological Activity Context

Direct studies on the biological signaling pathways of this compound are limited. However, its structural motifs, the diaryl ether and chlorophenoxy groups, are present in many biologically active compounds.

Diaryl Ethers: This class of compounds exhibits a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal effects.[6][10] Some diaryl ether-containing molecules act as inhibitors of enzymes such as enoyl reductase in parasites.[8]

Chlorophenoxy Compounds: Many chlorophenoxy derivatives are used as herbicides.[1] Their mechanism of toxicity often involves the uncoupling of oxidative phosphorylation and disruption of cellular membranes.[1][11]

G Chlorophenoxy_Compound Chlorophenoxy Herbicide Cell_Membrane Cell Membrane Damage Chlorophenoxy_Compound->Cell_Membrane Oxidative_Phosphorylation Uncoupling of Oxidative Phosphorylation Chlorophenoxy_Compound->Oxidative_Phosphorylation Acetyl_CoA Disruption of Acetyl-CoA Metabolism Chlorophenoxy_Compound->Acetyl_CoA Cellular_Dysfunction Cellular Dysfunction & Toxicity Cell_Membrane->Cellular_Dysfunction Oxidative_Phosphorylation->Cellular_Dysfunction Acetyl_CoA->Cellular_Dysfunction

References

Synthesis and Spectral Analysis of 2-(4-Chlorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral analysis of 2-(4-Chlorophenoxy)aniline, a key intermediate in the development of various pharmaceutical compounds. This document details a representative synthetic protocol and provides an in-depth analysis of its spectral characteristics to aid in its identification and characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved via an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction forms the diaryl ether linkage, a critical step in the construction of the target molecule. While various synthetic routes exist, the Ullmann condensation remains a robust and widely utilized method.

Reaction Scheme

The Ullmann condensation for the synthesis of this compound typically involves the reaction of an ortho-substituted haloaniline with a para-substituted chlorophenol in the presence of a copper catalyst and a base. A common approach utilizes 2-bromoaniline and 4-chlorophenol as the starting materials.

G cluster_reactants Reactants cluster_reagents Reagents 2-Bromoaniline 2-Bromoaniline Reaction Ullmann Condensation 2-Bromoaniline->Reaction 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Reaction Catalyst CuI (Copper(I) Iodide) Catalyst->Reaction Ligand L-Proline (optional) Ligand->Reaction Base K2CO3 (Potassium Carbonate) Base->Reaction Solvent DMF (Dimethylformamide) Solvent->Reaction Product This compound Reaction->Product

Caption: Ullmann Condensation for this compound Synthesis.

Experimental Protocol

This protocol is a representative example for the synthesis of this compound via an Ullmann condensation.

Materials:

  • 2-Bromoaniline

  • 4-Chlorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • L-Proline (optional, as a ligand to improve reaction efficiency)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this suspension, add 2-bromoaniline (1.0 equivalent), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectral Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the ether linkage, as well as the electron-donating effect of the amino group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are indicative of their electronic environment.

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~ 7.30 (d, J ≈ 8.8 Hz)2H, Protons on the chlorophenoxy ring ortho to the chlorine
~ 6.95 (d, J ≈ 8.8 Hz)2H, Protons on the chlorophenoxy ring meta to the chlorine
~ 7.10 (m)1H, Aromatic proton on the aniline ring
~ 6.90 (m)1H, Aromatic proton on the aniline ring
~ 6.80 (m)2H, Aromatic protons on the aniline ring
~ 4.0 (br s)2H, -NH₂ protons
¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~ 155C-O (chlorophenoxy ring)
~ 145C-N (aniline ring)
~ 142C-O (aniline ring)
~ 130C-Cl (chlorophenoxy ring)
~ 129CH (chlorophenoxy ring)
~ 125CH (aniline ring)
~ 122CH (aniline ring)
~ 120CH (chlorophenoxy ring)
~ 118CH (aniline ring)
~ 116CH (aniline ring)
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

IR Spectral Data
Wavenumber (cm⁻¹) Assignment
3450 - 3300N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000Aromatic C-H stretching
1620 - 1580N-H bending (scissoring)
1500 - 1400Aromatic C=C stretching
1250 - 1200Aryl-O-Aryl asymmetric C-O-C stretching
1100 - 1000C-N stretching
850 - 800para-disubstituted C-H out-of-plane bending
750 - 700ortho-disubstituted C-H out-of-plane bending
~ 1090C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 219.67 g/mol .[1] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Mass Spectrometry Data
m/z Assignment
219/221[M]⁺, Molecular ion
184[M - Cl]⁺
128[M - C₆H₄Cl]⁺
92[C₆H₆N]⁺

Logical Workflow for Spectral Analysis

The process of spectral analysis for the structural confirmation of this compound follows a logical progression, integrating data from multiple techniques.

G cluster_ms Molecular Weight and Formula cluster_ir Functional Groups cluster_nmr Connectivity and Environment Sample Synthesized Compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS_Data Molecular Ion Peak (m/z) Isotopic Pattern (Cl) MS->MS_Data IR_Data N-H, C-O, C-N, C-Cl stretches IR->IR_Data 1H_NMR 1H NMR Analysis NMR->1H_NMR 13C_NMR 13C NMR Analysis NMR->13C_NMR 1H_NMR_Data Proton Chemical Shifts Coupling Constants 1H_NMR->1H_NMR_Data 13C_NMR_Data Carbon Chemical Shifts 13C_NMR->13C_NMR_Data Data_Integration Data Integration & Structural Elucidation Structure This compound Structure Confirmed Data_Integration->Structure MS_Data->Data_Integration IR_Data->Data_Integration 1H_NMR_Data->Data_Integration 13C_NMR_Data->Data_Integration

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

The Versatile Building Block: A Technical Guide to 2-(4-Chlorophenoxy)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)aniline is a key organic intermediate characterized by a diaryl ether linkage connecting a chlorophenyl group and an aminophenyl group. This unique structural arrangement imparts a valuable combination of reactivity and physicochemical properties, establishing it as a significant building block in the synthesis of a variety of complex organic molecules. Its applications are particularly prominent in the pharmaceutical and agrochemical industries, where it serves as a crucial precursor for active compounds. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis. The key data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₀ClNO[1]
Molecular Weight 219.67 g/mol [1]
CAS Number 2770-11-8[1]
Appearance Pale yellow solid[Chem-supply]
Melting Point 46-48 °C[Chem-supply]
Boiling Point ~340.7 °C at 760 mmHg (predicted)[Chem-supply]
Solubility Soluble in methanol, acetone; sparingly soluble in water.[Chem-supply]

Safety Information: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The construction of the diaryl ether bond in this compound is a key synthetic challenge. Two of the most powerful and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-oxygen bonds.[2] In the synthesis of this compound, this typically involves the coupling of a substituted aminophenol with a chlorobenzene derivative or, more commonly, the reaction of an aniline derivative with a phenoxide.

Experimental Protocol: Ullmann-type Synthesis of this compound

A representative procedure for a related Ullmann-type synthesis of a diaryl ether is as follows. This can be adapted for the synthesis of the target molecule.

  • Reaction Setup: To a flame-dried Schlenk flask is added CuI (0.1 mmol, 10 mol%), 2-aminophenol (1.0 mmol, 1.0 equiv.), 1-chloro-4-iodobenzene (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

  • Solvent Addition: Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added via syringe.

  • Reaction: The reaction mixture is heated to 120 °C and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (3 x 10 mL) and brine (10 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

ParameterValue
Reactants 2-aminophenol, 1-chloro-4-iodobenzene
Catalyst Copper(I) Iodide (CuI)
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 120 °C
Reaction Time 24 hours
Typical Yield 60-80% (yields can vary based on specific conditions and substrate)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a method of choice for the formation of C-N and C-O bonds due to its high efficiency and functional group tolerance.[3] For the synthesis of this compound, this would involve the coupling of 2-aminophenol with a 4-chlorophenyl halide or the coupling of aniline with a 2-phenoxy halide derivative.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

A general protocol for the Buchwald-Hartwig amination is provided below.

  • Reaction Setup: In a glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), 2-aminophenol (1.0 mmol, 1.0 equiv.), 1-chloro-4-iodobenzene (1.1 mmol, 1.1 equiv.), and a base such as Cs₂CO₃ (1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Anhydrous toluene (5 mL) is added.

  • Reaction: The vial is sealed and heated to 100 °C with vigorous stirring for 12-24 hours. Reaction progress is monitored by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (15 mL) and filtered through a pad of Celite. The filtrate is washed with water and brine.

  • Drying and Concentration: The organic layer is dried over MgSO₄, filtered, and the solvent is removed in vacuo.

  • Purification: The residue is purified by flash chromatography on silica gel to yield the product.

ParameterValue
Reactants 2-aminophenol, 1-chloro-4-iodobenzene
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand XPhos or other suitable phosphine ligand
Base Cesium Carbonate (Cs₂CO₃)
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield >80% (yields are often high for this reaction)

This compound as a Building Block in Multi-step Synthesis

The true utility of this compound is realized in its role as a versatile starting material for the construction of more complex, biologically active molecules. A prime example is its use in the synthesis of the antipsychotic drug, Amoxapine.[4]

Synthesis of Amoxapine

Amoxapine is a dibenzoxazepine derivative used in the treatment of depression and schizophrenia.[4] Its synthesis from this compound highlights the strategic importance of this building block.

Experimental Workflow for the Synthesis of Amoxapine

G A This compound (Starting Material) B Reaction with Phosgene or equivalent A->B Acylation C Isocyanate Intermediate B->C D Cyclization (e.g., Friedel-Crafts) C->D Intramolecular Electrophilic Aromatic Substitution E Dibenzoxazepine Core D->E F Reaction with N-Boc-piperazine E->F Nucleophilic Substitution G Boc-protected Amoxapine F->G H Deprotection (e.g., TFA) G->H Acidic Cleavage I Amoxapine (Final Product) H->I

Caption: Synthetic pathway from this compound to Amoxapine.

Role in Modulating Dopamine Signaling

Amoxapine, derived from this compound, exerts its therapeutic effect primarily through its interaction with dopamine receptors, particularly the D2 receptor.[5] Antagonism of the D2 receptor is a key mechanism of action for many antipsychotic drugs. Understanding the dopamine signaling pathway is therefore crucial for appreciating the pharmacological significance of this class of compounds.

Dopamine D2 Receptor Signaling Pathway

When dopamine binds to the D2 receptor, a G-protein coupled receptor, it initiates a signaling cascade that ultimately modulates neuronal activity.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylates targets, leading to Amoxapine Amoxapine (Antagonist) Amoxapine->D2R Blocks

Caption: Simplified Dopamine D2 receptor signaling pathway and the antagonistic action of Amoxapine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its efficient synthesis through modern catalytic methods like the Buchwald-Hartwig amination, coupled with its strategic utility in constructing complex molecular architectures such as the dibenzoxazepine core of Amoxapine, underscores its importance in medicinal chemistry and drug discovery. The ability of its derivatives to modulate key biological pathways, such as dopamine signaling, further solidifies its role as a privileged scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, applications, and the biological context of its derivatives, offering a valuable resource for researchers in the field.

References

The Medicinal Chemistry Potential of 2-(4-Chlorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)aniline is a versatile diaryl ether amine that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural motif, characterized by a substituted phenoxy group linked to an aniline ring, is a recurring feature in a range of therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, with a primary focus on its role as a key precursor in the synthesis of antipsychotic drugs, and as a scaffold for the development of kinase inhibitors and other targeted therapies. This document provides a comprehensive overview of its synthesis, physicochemical properties, and the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug synthesis and design.

PropertyValueReference
CAS Number 2770-11-8N/A
Molecular Formula C₁₂H₁₀ClNON/A
Molecular Weight 219.67 g/mol N/A
Appearance Pale yellow solidN/A
Melting Point 45-50 °CN/A
Solubility Moderately soluble in methanol and acetone; limited water solubilityN/A

Application in the Synthesis of Antipsychotic Agents: The Case of Amoxapine

A significant application of this compound is as a key starting material in the synthesis of Amoxapine, a dibenzoxazepine derivative used as an atypical antipsychotic and antidepressant. Amoxapine functions as a dopamine and serotonin receptor antagonist.

Mechanism of Action of Amoxapine

Amoxapine exerts its therapeutic effects through a multi-target receptor binding profile. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. This dual antagonism is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[1][2] Additionally, Amoxapine inhibits the reuptake of norepinephrine, which is responsible for its antidepressant properties.[3]

Below is a simplified representation of the dopamine signaling pathway and the inhibitory action of a D2 antagonist like Amoxapine.

Dopamine Signaling Pathway Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein G Protein (Gi/o) D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates targets Amoxapine Amoxapine (Antagonist) Amoxapine->D2_Receptor Blocks

Dopamine D2 Receptor Signaling Inhibition by Amoxapine
Quantitative Biological Data for Amoxapine

The following table summarizes the receptor binding affinities and occupancy data for Amoxapine, highlighting its profile as a potent antagonist at key neurotransmitter receptors.

ReceptorBinding Affinity (Kd, nM)Receptor Occupancy (%) at 150 mg/dayReference
Norepinephrine Transporter (NET) 16Not Reported[2]
Serotonin Transporter (SERT) 58Not Reported[2]
Dopamine D2 Receptor Not Reported63%[2]
Serotonin 5-HT2A Receptor Not Reported98%[2]
Experimental Protocol: Synthesis of Amoxapine from this compound Hydrochloride

The synthesis of Amoxapine from this compound hydrochloride is a multi-step process.[4]

Amoxapine_Synthesis_Workflow Start This compound Hydrochloride Step1 Step 1: Acylation Start->Step1 Intermediate1 Ethyl 2-(4-chlorophenoxy) -phenylcarbamate Step1->Intermediate1 Ethyl chloroformate, Pyridine Step2 Step 2: Condensation Intermediate1->Step2 Intermediate2 Ethyl 4-((2-(4-chlorophenoxy) -phenyl)carbamoyl) -piperazine-1-carboxylate Step2->Intermediate2 N-Carbethoxypiperazine, NaOCH3, Benzene Step3 Step 3: Decarboxylation & Cyclization Intermediate2->Step3 Product Amoxapine Step3->Product P2O5, POCl3

Synthetic Workflow for Amoxapine

Step 1: Synthesis of Ethyl 2-(4-chlorophenoxy)phenylcarbamate

  • In a suitable reaction vessel, dissolve this compound hydrochloride in pyridine and ether.

  • Cool the solution in an ice bath.

  • Add ethyl chlorocarbonate dropwise to the cooled solution with continuous stirring.

  • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove pyridine hydrochloride and isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield ethyl 2-(4-chlorophenoxy)phenylcarbamate.

Step 2: Synthesis of Ethyl 4-((2-(4-chlorophenoxy)phenyl)carbamoyl)piperazine-1-carboxylate

  • In a dry reaction flask under an inert atmosphere, dissolve ethyl 2-(4-chlorophenoxy)phenylcarbamate and N-carbethoxypiperazine in anhydrous benzene.

  • Add a strong base, such as sodium methoxide (NaOCH₃), to the mixture.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture and quench with a suitable reagent.

  • Perform an extractive workup to isolate the crude product.

  • Purify the product via column chromatography to obtain ethyl 4-((2-(4-chlorophenoxy)phenyl)carbamoyl)piperazine-1-carboxylate.

Step 3: Synthesis of Amoxapine (Decarboxylation and Cyclization)

  • To a reaction vessel, add the purified product from Step 2.

  • Add phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃).

  • Reflux the mixture until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction mixture with ice water.

  • Basify the aqueous solution and extract the product with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Amoxapine by recrystallization or column chromatography.

Potential Application as a Scaffold for Kinase Inhibitors

The diaryl ether aniline scaffold, of which this compound is a prime example, is recognized as a "privileged structure" in medicinal chemistry, particularly for the design of protein kinase inhibitors. These inhibitors are crucial in oncology as they can target the dysregulated signaling pathways that drive cancer cell proliferation and survival.

Rationale for Kinase Inhibitor Design

The structural features of this compound make it an attractive starting point for developing kinase inhibitors:

  • Hinge Binding: The aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Hydrophobic Interactions: The two aromatic rings can occupy hydrophobic pockets within the active site, enhancing binding affinity.

  • Vectors for Modification: The scaffold provides multiple sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of similar diaryl ether anilines, such as 4-anilinoquinazolines and 2-substituted aniline pyrimidines, have shown potent inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Mer, and c-Met.

Illustrative Biological Data for Structurally Related Kinase Inhibitors

While specific data for kinase inhibitors directly derived from this compound is limited in the public domain, the following table presents data for analogous 4-anilinoquinazoline and 2-substituted aniline pyrimidine derivatives to illustrate the potential of this scaffold.

Compound ClassTarget Kinase(s)Example IC₅₀ (nM)Reference
4-Anilinoquinazoline derivativesEGFR, VEGFR-210a: EGFR (2.1), VEGFR-2 (4.3)N/A
2-Substituted aniline pyrimidine derivativesMer, c-Met18c: Mer (18.5), c-Met (33.6)N/A
Conceptual Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a general workflow for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.

Kinase_Inhibitor_Workflow Start This compound Synthesis Chemical Synthesis (e.g., coupling with quinazoline core) Start->Synthesis Library Library of Derivatives Synthesis->Library Kinase_Assay In Vitro Kinase Assay (IC50 determination) Library->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT assay) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Workflow for Kinase Inhibitor Development

Potential Application in Developing Neuropeptide Y (NPY) Y1 Receptor Antagonists

The (4-chlorophenoxy)methyl moiety, which is structurally related to this compound, has been incorporated into benzimidazole derivatives that act as selective Neuropeptide Y (NPY) Y1 receptor antagonists. These compounds have potential therapeutic applications in the treatment of obesity.

Illustrative Biological Data for Structurally Related NPY Y1 Receptor Antagonists

The following table presents the binding affinity of a benzimidazole derivative incorporating a (4-chlorophenoxy)methyl group.

CompoundTarget ReceptorBinding Affinity (Ki, µM)Reference
Benzimidazole 56NPY Y10.0017[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry. Its established role in the synthesis of the atypical antipsychotic Amoxapine highlights its importance in developing treatments for central nervous system disorders. Furthermore, its core diaryl ether aniline structure serves as a promising scaffold for the design of novel kinase inhibitors for cancer therapy and other targeted agents like NPY Y1 receptor antagonists. The synthetic accessibility and the potential for diverse chemical modifications make this compound a molecule of high interest for further exploration in drug discovery and development programs. This guide provides a foundational resource for researchers aiming to leverage the potential of this compound in creating next-generation therapeutics.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Chlorophenoxy)aniline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(4-Chlorophenoxy)aniline, a key intermediate in the synthesis of dyes and pharmaceuticals. Due to the limited availability of quantitative data in public literature, this guide summarizes the available qualitative solubility information in common laboratory solvents and discusses the compound's stability based on its chemical structure and analogous compounds. Detailed experimental protocols for both solubility and stability determination are provided to enable researchers to generate quantitative data. This document is intended to be a foundational resource for scientists and professionals working with this compound, offering insights into its handling, storage, and application in research and development.

Introduction

This compound (CAS No. 2770-11-8) is an aromatic compound with the molecular formula C₁₂H₁₀ClNO.[1][2] It is structurally characterized by an aniline ring linked to a 4-chlorophenoxy group via an ether bond. This compound serves as a versatile intermediate in various chemical syntheses, particularly in the manufacturing of dyes and pharmaceuticals.[1] An understanding of its solubility and stability is critical for its effective use in synthesis, formulation, and as a reference standard. This guide aims to consolidate the available information and provide practical methodologies for its characterization.

Chemical and Physical Properties

  • IUPAC Name: this compound[3]

  • Synonyms: 2-Amino-4'-chlorodiphenyl Ether, 2-(4-chlorophenoxy)benzenamine[3]

  • Molecular Formula: C₁₂H₁₀ClNO[3]

  • Molecular Weight: 219.67 g/mol [4]

  • Appearance: Pale yellow powder or colourless to light orange oil/solid.[2][4]

  • Melting Point: Approximately 45-50°C[1]

Solubility Profile

Data Presentation

SolventTypeQualitative SolubilityCitation(s)
WaterPolar ProticLimited / Less Soluble[1]
MethanolPolar ProticSlightly to Moderately Soluble[1][2]
AcetonePolar AproticModerately Soluble[1]
ChloroformNonpolarSparingly Soluble[2]
AlcoholsPolar ProticSoluble
EthersPolar AproticSoluble
KetonesPolar AproticSoluble

Stability Profile

This compound is reported to be relatively stable under standard storage conditions.[2] However, its chemical structure, containing both an aromatic amine and an ether linkage, suggests potential degradation pathways.

Key Stability Considerations:

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. This can lead to the formation of colored impurities, such as nitroso and nitro compounds, as well as polymeric materials.[5]

  • Photodegradation: Exposure to light can promote degradation. It is recommended to store the compound in the dark or in amber vials.[4]

  • Hydrolysis: The ether linkage may be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than an ester linkage.[4]

Recommended Storage Conditions:

To ensure the integrity of the compound, it is recommended to store it in a tightly sealed container under an inert atmosphere at 2-8°C, protected from light.[4]

Experimental Protocols

The following protocols are generalized procedures that can be adapted to quantitatively determine the solubility and stability of this compound.

Protocol for Determination of Solubility

This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, acetone, chloroform)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Generate a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

  • Calculation:

    • The determined concentration represents the solubility of this compound in the specific solvent at the tested temperature. Express the solubility in units such as g/L or mg/mL.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Selected solvent in which the compound is soluble and stable for the duration of the initial analysis (e.g., methanol or acetone)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Vials

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Store a sample of the stock solution in an oven at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Keep a sample of the stock solution at the recommended storage condition (e.g., 2-8°C in the dark).

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base-stressed samples if necessary before analysis.

    • Analyze all samples, including the control, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

    • Use a PDA detector to check for peak purity and a MS detector to help identify the mass of potential degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Propose potential degradation pathways based on the identified degradation products.

Mandatory Visualizations

Solubility_Determination_Workflow start Start: Prepare Supersaturated Solution (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with shaking) start->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant (0.45 µm syringe filter) separate->filter quantify Quantify Concentration (e.g., HPLC-UV, UV-Vis) filter->quantify end End: Determine Solubility quantify->end standards Prepare Calibration Standards standards->quantify

Caption: Experimental workflow for determining the solubility of this compound.

Stability_Study_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photostability (Light Exposure) start->photo control Control (Protected) start->control analyze Analyze Samples at Time Points (Stability-Indicating HPLC) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze control->analyze evaluate Evaluate Data (Calculate % Degradation, Identify Degradants) analyze->evaluate end Determine Stability Profile and Degradation Pathways evaluate->end

Caption: Workflow for a forced degradation stability study of this compound.

References

An In-Depth Technical Guide to the Safety and Handling of 2-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-(4-Chlorophenoxy)aniline. The following sections detail the compound's properties, associated hazards, and recommended safety protocols to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is an aromatic amine with the molecular formula C12H10ClNO.[1] Its properties are summarized in the table below.

PropertyValueSource
Molecular Weight 219.66 g/mol [1]
Appearance Clear Colorless to Pale Orange OilPharmaffiliates
CAS Number 2770-11-8[1]
Synonyms 2-(4-Chlorophenoxy)benzenamine, o-(p-Chlorophenoxy)aniline, 2-Amino-4'-chlorodiphenyl Ether[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]

Signal Word: Warning[1]

Hazard Pictograms:

  • Health Hazard

  • Irritant

First Aid Measures

Prompt and appropriate first aid is crucial in the event of exposure. The following are recommended procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin gently with plenty of water for at least 30 minutes. Wash the area with soap and water. Seek immediate medical attention.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 30 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth thoroughly with water and have them drink sips of water. Seek immediate medical attention.[3]

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

AspectRecommendation
Suitable Extinguishing Media Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Unsuitable Extinguishing Media Do not use a full water jet.
Specific Hazards In a fire, toxic fumes may be formed, including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[4]
Protective Equipment for Firefighters Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][5]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

  • Use only in a well-ventilated area, preferably under a fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

  • Wear appropriate personal protective equipment (PPE).[5]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Store in a cool area away from direct sunlight or heat sources.[5]

  • Store away from oxidizing agents, strong acids, and strong bases.[3]

  • Recommended storage temperature is 2-8°C.[2] The material is noted as being hygroscopic.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may also be necessary.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Protective clothing to prevent skin exposure.[7]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Other An emergency eyewash station and safety shower should be readily available in the immediate work area.[3]

Toxicological Information

The toxicological data for this compound and a related compound, aniline, are presented below. It is important to handle this compound with the same precautions as other toxic aromatic amines.

SubstanceTestSpeciesRouteValue
AnilineLD50RatOral250 mg/kg[3]
AnilineLD50RabbitDermal820 mg/kg[3]
AnilineLC50MouseInhalation248 ppm (4 h)[3]

Experimental Protocols

Detailed experimental protocols for toxicological studies such as LD50 and LC50 determinations involve standardized procedures. For instance, an acute oral toxicity study (LD50) typically follows OECD Guideline 423. This involves administering the substance to a group of fasted animals at a specific dose level. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LC50 for inhalation is determined by exposing animals to the substance at various concentrations in an inhalation chamber for a specified duration, followed by an observation period.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_preparation Pre-Experiment Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal Receipt Receive Chemical Inspect Inspect for Damage Receipt->Inspect Store Store in Designated Area (Cool, Dry, Ventilated) Inspect->Store ReviewSDS Review SDS and SOPs Store->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Work Area (Fume Hood, Spill Kit) DonPPE->PrepareWorkArea Weighing Weighing/Measuring PrepareWorkArea->Weighing ReactionSetup Reaction Setup Weighing->ReactionSetup PostReaction Post-Reaction Workup ReactionSetup->PostReaction Decontaminate Decontaminate Glassware and Surfaces PostReaction->Decontaminate WasteDisposal Dispose of Waste (Follow Institutional Guidelines) Decontaminate->WasteDisposal DoffPPE Doff PPE Correctly WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: A workflow for the safe handling of this compound.

References

An In-depth Technical Guide to 2-Amino-4'-chlorodiphenyl Ether: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4'-chlorodiphenyl ether, a key chemical intermediate, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides a comprehensive overview of its history, physicochemical properties, synthesis, and its pivotal role in the development of the tetracyclic antidepressant, amoxapine. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Introduction

2-Amino-4'-chlorodiphenyl ether, also known as 2-(4-chlorophenoxy)aniline, is an aromatic ether and amine derivative. While not known for its own direct biological activity, it has garnered significant interest as a crucial starting material in the synthesis of complex therapeutic agents. Its primary claim to notability lies in its role as a precursor to amoxapine, a second-generation antidepressant.[1] This guide will delve into the known history of this compound, its chemical and physical characteristics, and the methodologies for its synthesis.

History and Discovery

The history of 2-Amino-4'-chlorodiphenyl ether is intrinsically linked to the development of the antidepressant amoxapine. Amoxapine, the N-demethylated metabolite of the antipsychotic drug loxapine, was first approved for marketing in the United States in 1980.[1] The synthesis of amoxapine involves the use of 2-Amino-4'-chlorodiphenyl ether as a key intermediate.[2][3] While the exact date and discoverer of 2-Amino-4'-chlorodiphenyl ether are not well-documented in readily available literature, its synthesis and use would have been a necessary prerequisite for the development of amoxapine in the years leading up to its 1980 approval.

Physicochemical and Spectroscopic Data

The fundamental chemical and physical properties of 2-Amino-4'-chlorodiphenyl ether are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.

Chemical and Physical Properties
PropertyValueReference
CAS Number 2770-11-8[4]
Molecular Formula C₁₂H₁₀ClNO[4]
Molecular Weight 219.67 g/mol [4]
IUPAC Name This compound[4]
Synonyms 2-(4-chlorophenoxy)benzenamine, 2-Amino-4'-chlorodiphenyl ether[4]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified
Spectroscopic Data

Spectroscopic analysis is critical for the verification of the identity and purity of 2-Amino-4'-chlorodiphenyl ether. While comprehensive raw data is not publicly available, the existence of standard spectra is documented.

Spectrum TypeDescriptionReference
¹H NMR A proton NMR spectrum is available.[4]
¹³C NMR A carbon-13 NMR spectrum is available.[4]
Infrared (IR) An FTIR spectrum (capillary cell, neat) and a vapor phase IR spectrum are available.[4]
Mass Spectrometry (MS) Predicted mass spectral data is available.[5]

Key predicted mass spectrometry peaks include:

  • [M+H]⁺: 220.05237 m/z

  • [M+Na]⁺: 242.03431 m/z

  • [M-H]⁻: 218.03781 m/z

Synthesis and Experimental Protocols

The synthesis of 2-Amino-4'-chlorodiphenyl ether is not widely detailed in peer-reviewed journals, suggesting it is a well-established industrial process. The most probable synthetic route is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[6]

A detailed experimental protocol for a closely related isomer, 2-amino-4-chlorodiphenyl ether, is available in the patent literature and provides a representative example of the synthesis of such compounds.[7][8] This process involves the reduction of the corresponding nitro-compound.

Representative Experimental Protocol (for the isomer 2-Amino-4-chlorodiphenyl ether)

Reaction: Reduction of 2-nitro-4-chlorodiphenyl ether.[8]

Materials:

  • 2-nitro-4-chlorodiphenyl ether (30g)

  • Industrial alcohol (90mL)

  • Iron trichloride hexahydrate (6g)

  • Activated charcoal (5g)

  • Liquid caustic soda (30%) (8.4g)

  • Hydrazine hydrate (85%) (13g)

  • Water

Procedure:

  • In a reaction flask, add 30g of 2-nitro-4-chlorodiphenyl ether, 90mL of industrial alcohol, 6g of iron trichloride hexahydrate, and 5g of activated charcoal.

  • Stir the mixture and adjust the pH to 7.5 with 8.4g of 30% liquid caustic soda.

  • Heat the mixture to 80-90°C.

  • Slowly add 13g of 85% hydrazine hydrate dropwise over approximately 2 hours.

  • Continue to reflux the mixture for 3 hours.

  • Filter the reaction mixture while hot.

  • Recover the alcohol from the filtrate by distillation.

  • Add water to the remaining residue and stir for 30 minutes.

  • Allow the mixture to stand and separate to obtain the product.

Results:

  • Yield: 24.58g (91.40%)

  • Purity: 98.89%

The following diagram illustrates the general workflow for this synthesis.

G cluster_workflow Synthesis Workflow of 2-Amino-4-chlorodiphenyl Ether start Start Materials: 2-nitro-4-chlorodiphenyl ether, Ethanol, FeCl3·6H2O, Activated Carbon ph_adjustment pH Adjustment (Liquid Caustic Soda) start->ph_adjustment reduction Reduction with Hydrazine Hydrate (80-90°C, 2h) ph_adjustment->reduction reflux Reflux (3h) reduction->reflux filtration Hot Filtration reflux->filtration distillation Alcohol Recovery (Distillation) filtration->distillation extraction Water Extraction distillation->extraction product Final Product: 2-Amino-4-chlorodiphenyl ether extraction->product

A generalized workflow for the synthesis of 2-Amino-4-chlorodiphenyl ether.

Role in Drug Development: Synthesis of Amoxapine

The primary utility of 2-Amino-4'-chlorodiphenyl ether is as a key building block in the synthesis of the tetracyclic antidepressant amoxapine.[2][3] Amoxapine functions by inhibiting the reuptake of norepinephrine and serotonin and also acts as an antagonist at dopamine D2 receptors.[9][10]

The synthesis of amoxapine from 2-Amino-4'-chlorodiphenyl ether involves a multi-step process.

Amoxapine Synthesis Pathway

The following diagram outlines the synthetic route from 2-Amino-4'-chlorodiphenyl ether to amoxapine.

G cluster_synthesis Amoxapine Synthesis Pathway start 2-Amino-4'-chlorodiphenyl ether intermediate1 Ethyl O-(p-chlorophenoxy)phenylcarbanilate start->intermediate1 + Ethyl chlorocarbonate intermediate2 Ethyl 4-[(O-(p-chlorophenoxy)phenyl)carbamoyl]-1-piperazine carboxylate intermediate1->intermediate2 + N-carbethoxypiperazine product Amoxapine intermediate2->product Decarboxylation & Cyclization (P2O5, POCl3)

The synthetic pathway of Amoxapine from 2-Amino-4'-chlorodiphenyl ether.

Conclusion

2-Amino-4'-chlorodiphenyl ether is a vital, albeit not widely known, chemical intermediate. Its history is closely tied to the development of amoxapine, a significant second-generation antidepressant. While detailed information on its discovery and direct biological effects is scarce, its importance in the pharmaceutical industry is undeniable. This guide has provided a consolidated resource of its known properties, a representative synthesis protocol, and its crucial role in drug development. Further research into the historical archives of pharmaceutical companies may yet uncover more specific details about the discovery and initial synthesis of this important molecule.

References

Methodological & Application

Application Notes and Protocols for the Ullmann Condensation Synthesis of 2-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a powerful and versatile copper-catalyzed cross-coupling reaction widely employed in organic synthesis for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. This reaction is instrumental in the synthesis of diaryl ethers and aryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. This application note provides a detailed protocol for the synthesis of 2-(4-Chlorophenoxy)aniline, a key intermediate in the development of various bioactive molecules. The presented methodology is based on the Ullmann condensation of 2-iodoaniline and 4-chlorophenol, a route favored for its reliability and adaptability. Modern iterations of the Ullmann reaction often incorporate ligands to enhance catalytic activity and allow for milder reaction conditions than the traditionally harsh requirements.[1]

Reaction Scheme

The synthesis of this compound is achieved through the copper(I)-catalyzed coupling of 2-iodoaniline and 4-chlorophenol in the presence of a base.

Reaction Scheme for the synthesis of this compound

Figure 1. Ullmann condensation reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar Ullmann condensation procedure for the synthesis of substituted diaryl ethers.[1]

Materials:

  • 2-Iodoaniline

  • 4-Chlorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or similar inert atmosphere setup

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodoaniline (1.0 equiv), 4-chlorophenol (1.2 equiv), copper(I) iodide (0.1 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Anhydrous toluene is added to the flask via syringe or cannula. The amount of solvent should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of 2-iodoaniline).

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C for toluene) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid is filtered off, and the filter cake is washed with ethyl acetate.

  • Extraction: The combined filtrate is washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. The melting point of the product is reported to be in the range of 80-85°C.[2]

Data Presentation

The following tables summarize typical quantitative data for an Ullmann condensation reaction. Please note that the values for the target synthesis of this compound may vary and should be determined experimentally.

Table 1: Reactant and Reagent Quantities

CompoundMolar Mass ( g/mol )Molar Equiv.Example Mass (for 10 mmol scale)
2-Iodoaniline219.041.02.19 g
4-Chlorophenol128.561.21.54 g
Copper(I) Iodide190.450.1190 mg
Potassium Carbonate138.212.02.76 g
Toluene--50-100 mL

Table 2: Summary of Reaction Conditions and Expected Outcome

ParameterValue / Description
Catalyst Copper(I) Iodide (CuI)
Base Potassium Carbonate (K₂CO₃)
Solvent Toluene
Temperature Reflux (~110 °C)
Atmosphere Inert (Nitrogen or Argon)
Reaction Time 12-24 hours (monitor by TLC)
Expected Yield 60-80% (based on similar reactions)
Purification Silica Gel Column Chromatography
Final Product This compound
Melting Point 80-85 °C[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 3. Solvent Addition (Anhydrous Toluene) inert->solvent react 4. Reaction (Heating & Stirring) solvent->react workup 5. Workup (Cooling & Filtration) react->workup Cooling extraction 6. Extraction (EtOAc, H₂O, Brine) workup->extraction drying 7. Drying & Concentration extraction->drying purification 8. Purification (Column Chromatography) drying->purification product Product: This compound purification->product Isolation

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Ullmann condensation is depicted below, illustrating the key steps of oxidative addition, ligand exchange, and reductive elimination.

catalytic_cycle cu_i Cu(I)X ar_cu_iii Ar-Cu(III)(X)-OAr' cu_i->ar_cu_iii Oxidative Addition cu_i->ar_cu_iii cu_i_oar Cu(I)-OAr' oxidative_addition Ar-X (2-Iodoaniline) ar_cu_iii->cu_i product Ar-O-Ar' (Product) ar_cu_iii->product ar_cu_iii->product reductive_elimination Reductive Elimination product->cu_i base_h Base-H⁺ + X⁻ cu_i_oar->ar_cu_iii transmetalation Transmetalation phenol Ar'-OH + Base (4-Chlorophenol) phenol->cu_i_oar

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

References

Application Notes: Synthesis of Diaryl Ether Anilines via Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The diaryl ether aniline scaffold is a significant structural motif in medicinal chemistry and materials science. Its synthesis often relies on palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig reaction. This methodology provides a powerful and versatile approach for the formation of the requisite carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds under relatively mild conditions, offering significant advantages over traditional methods like the Ullmann condensation which often require harsh conditions.[1][2][3]

This document provides detailed application notes and protocols for the synthesis of diaryl ether anilines. It covers two primary disconnection approaches:

  • Buchwald-Hartwig Amination: Formation of the C-N bond by coupling a halo-diaryl ether with an amine source.

  • Buchwald-Hartwig Diaryl Ether Synthesis: Formation of the C-O bond by coupling an appropriate aniline derivative with a phenol or aryl halide.

Reaction Principles and Catalytic Cycles

The Buchwald-Hartwig reaction proceeds via a catalytic cycle involving a palladium(0) active species.[2] The general mechanism for both C-N and C-O bond formation involves three key steps: oxidative addition, association of the nucleophile (amine or alcohol) and base-mediated displacement, and reductive elimination.[1][2][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[1][2] The general reactivity order for the aryl halide is I > Br > OTf > Cl.[1][5]

  • Ligand Exchange/Deprotonation: The nucleophile (amine or phenol) coordinates to the palladium center. A base then facilitates the deprotonation of the amine or hydroxyl group to form a more nucleophilic amido or phenoxide species, which displaces the halide from the palladium complex.[1][6]

  • Reductive Elimination: The final C-N or C-O bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][6]

The choice of ligand is critical to promote the desired reductive elimination and suppress side reactions like β-hydride elimination.[6] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are highly effective for a broad range of substrates.[1][4]

Visualizations

Synthetic Strategies for Diaryl Ether Anilines

G cluster_A Strategy A: C-N Coupling cluster_B Strategy B: C-O Coupling cluster_C Strategy C: C-O Coupling A1 Halo-Diaryl Ether (Ar-O-Ar'-X) A_plus + A1->A_plus A2 Amine Source (NH3 equiv.) A_out Buchwald-Hartwig Amination A2->A_out A_plus->A2 Product Diaryl Ether Aniline (Ar-O-Ar'-NH2) A_out->Product B1 Halo-Aniline (H2N-Ar-X) B_plus + B1->B_plus B2 Phenol (Ar'-OH) B_out Buchwald-Hartwig Diaryl Ether Synthesis B2->B_out B_plus->B2 B_out->Product C1 Amino-Phenol (H2N-Ar-OH) C_plus + C1->C_plus C2 Aryl Halide (Ar'-X) C_out Buchwald-Hartwig Diaryl Ether Synthesis C2->C_out C_plus->C2 C_out->Product

Caption: Synthetic routes to diaryl ether anilines.

Catalytic Cycle for Buchwald-Hartwig Amination (C-N Coupling)

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_X L-Pd(II)(Ar)-X OxAdd->PdII_X AmineCoord Amine Coordination + Base PdII_X->AmineCoord RNH2 PdII_Amido L-Pd(II)(Ar)-NHR AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR RedElim->Product

Caption: Catalytic cycle for C-N bond formation.

Catalytic Cycle for Buchwald-Hartwig Diaryl Ether Synthesis (C-O Coupling)

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_X L-Pd(II)(Ar)-X OxAdd->PdII_X PhenolCoord Phenol Coordination + Base PdII_X->PhenolCoord Ar'-OH PdII_Phenoxide L-Pd(II)(Ar)-OAr' PhenolCoord->PdII_Phenoxide RedElim Reductive Elimination PdII_Phenoxide->RedElim RedElim->Pd0 Regeneration Product Ar-O-Ar' RedElim->Product

Caption: Catalytic cycle for C-O bond formation.

Data Presentation: Reaction Components and Conditions

The success of the Buchwald-Hartwig coupling is highly dependent on the careful selection of the reaction components. The following tables summarize common parameters.

Table 1: Common Palladium Sources and Ligands

Component Examples Key Characteristics
Pd Sources Pd₂(dba)₃, Pd(OAc)₂, [(cinnamyl)PdCl]₂ Common Pd(0) and Pd(II) precursors.[1][4][5] Palladacycle precatalysts can simplify setup and generate active Pd(0) species readily.[5][7]
Ligands Biaryl Phosphines: XPhos, RuPhos, SPhos Highly effective for a broad range of substrates, including challenging aryl chlorides, due to their steric bulk and electron-rich nature.[1][4]

| | Chelating Phosphines: dppf, BINAP | Can be effective, particularly in specific applications like the synthesis of certain N-heterocycles.[4] |

Table 2: Common Bases and Solvents

Component Examples Key Characteristics
Bases Alkoxides: NaOtBu, KOtBu, LiHMDS Strong, non-nucleophilic bases commonly used. NaOtBu is a frequent choice.[1][5]
Carbonates/Phosphates: K₃PO₄, Cs₂CO₃ Milder bases that can improve tolerance for sensitive functional groups.[5][8]

| Solvents | Toluene, Dioxane, THF, DME | Aprotic solvents are standard. Toluene is very common.[1][9] Ethers like dioxane or DME are also frequently used.[8][9] |

Table 3: Representative Reaction Conditions and Yields for Diaryl Ether Synthesis Coupling of an aryl bromide with a phenol.

Entry Aryl Bromide Phenol Catalyst System Base Temp. (°C) Time (h) Yield (%)
1 4-Bromotoluene 4-Methoxyphenol 1 mol% Pd(OAc)₂, 2 mol% SPhos K₃PO₄ 100 24 98
2 1-Bromo-4-fluorobenzene Phenol 2 mol% Pd₂(dba)₃, 4 mol% XPhos NaOtBu 100 18 95
3 2-Bromopyridine 3,5-Dimethylphenol 1.5 mol% [(cinnamyl)PdCl]₂, 3 mol% L8 Ligand[8] K₃PO₄ 80 16 92
4 4-Bromoacetophenone 4-tert-Butylphenol 2 mol% Pd₂(dba)₃, 4 mol% XPhos Cs₂CO₃ 110 16 89

Note: Yields are representative examples from literature and may vary. Data adapted from reference[1] and[8].

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures involving palladium catalysts and organic solvents should be performed in a well-ventilated fume hood. Reactions should be set up under an inert atmosphere (Nitrogen or Argon) as catalysts can be air-sensitive.

Protocol 1: Synthesis of a Diaryl Ether Aniline via C-O Coupling (Strategy C)

Reaction: Coupling of 4-aminophenol with 1-bromo-4-fluorobenzene.

Materials:

  • 4-Aminophenol (1.0 mmol, 1.0 equiv)

  • 1-Bromo-4-fluorobenzene (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction tube with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • To the oven-dried reaction tube, add 4-aminophenol, 1-bromo-4-fluorobenzene, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube with the screw cap containing the PTFE septum.

  • Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the anhydrous toluene to the reaction tube.

  • Place the reaction tube in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 16-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-fluorophenoxy)aniline.

Protocol 2: Synthesis of a Diaryl Ether Aniline via C-N Coupling (Strategy A)

Reaction: Coupling of 4-bromodiphenyl ether with an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis).

Part A: Buchwald-Hartwig Amination Materials:

  • 4-Bromodiphenyl ether (1.0 mmol, 1.0 equiv)

  • Benzophenone imine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vessel

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, add 4-bromodiphenyl ether, Pd(OAc)₂, BINAP, and NaOtBu to the reaction vessel.

  • Add anhydrous toluene followed by benzophenone imine.

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Once complete, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with toluene. Concentrate the filtrate under reduced pressure. The crude product is the N-(diphenylmethylene)-4-phenoxyaniline, which is taken to the next step without further purification.

Part B: Imine Hydrolysis Materials:

  • Crude product from Part A

  • Tetrahydrofuran (THF) (10 mL)

  • 2 M Hydrochloric Acid (HCl) (5 mL)

Procedure:

  • Dissolve the crude imine product in THF.

  • Add the 2 M HCl solution and stir the mixture at room temperature for 2-4 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final product, 4-phenoxyaniline.

Troubleshooting and Optimization
  • Low or No Conversion: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. The catalyst or base may be degraded. Consider using a more reactive ligand (e.g., a biarylphosphine like XPhos) or a different palladium precatalyst.[1] Increasing the temperature may also improve conversion.

  • Side Product Formation: Homocoupling of the aryl halide can be a competing reaction.[1] Lowering the catalyst loading or temperature might mitigate this. β-hydride elimination can lead to hydrodehalogenation of the starting material; the choice of a bulky ligand is crucial to suppress this pathway.[6]

  • Substrate Compatibility: The reaction is generally tolerant of a wide range of functional groups.[1] However, very electron-deficient phenols or sterically hindered substrates may require more reactive catalyst systems or higher temperatures.[8] Strong bases like NaOtBu may not be compatible with base-sensitive functional groups; milder bases like K₃PO₄ or Cs₂CO₃ should be considered.[5]

References

Application Notes and Protocols for the Detailed Synthesis and Purification of 2-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Chlorophenoxy)aniline is a chemical intermediate utilized in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its structure, featuring a diaryl ether linkage, is commonly synthesized via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[2][3] This reaction is a fundamental method for the formation of carbon-oxygen bonds to create diaryl ethers.[4][5] Traditional Ullmann reactions often require harsh conditions, such as high temperatures, and stoichiometric amounts of copper.[2][6] However, advancements have led to the use of soluble copper catalysts, sometimes with ligands, allowing for milder reaction conditions.[2][4]

This document provides a detailed protocol for the synthesis of this compound through an Ullmann condensation, followed by comprehensive procedures for its purification by recrystallization and column chromatography.

Synthesis of this compound via Ullmann Condensation

The synthesis is achieved through the copper-catalyzed reaction of 2-aminophenol and 1-bromo-4-chlorobenzene. A base is used to deprotonate the phenol, and a high-boiling polar solvent is employed to facilitate the reaction at an elevated temperature.[2]

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

  • 2-Aminophenol

  • 1-Bromo-4-chlorobenzene

  • Copper(I) iodide (CuI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (5.46 g, 50 mmol), 1-bromo-4-chlorobenzene (10.53 g, 55 mmol), copper(I) iodide (0.48 g, 2.5 mmol), and anhydrous potassium carbonate (13.82 g, 100 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask.

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 140-150°C with vigorous stirring. Maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 200 mL of deionized water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with toluene (3 x 75 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Quantitative Data Summary (Synthesis)

ParameterValue
Reactants
2-Aminophenol50 mmol
1-Bromo-4-chlorobenzene55 mmol
Catalyst
Copper(I) Iodide5 mol%
Base
Potassium Carbonate2.0 eq
Solvent DMF
Temperature 140-150°C
Reaction Time 12-18 hours
Hypothetical Yield (Crude) 75-85%
Hypothetical Purity (Crude) ~90% (by HPLC)

Purification Protocols

The crude product can be purified using either recrystallization or column chromatography to achieve high purity.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds by separating them from impurities based on differences in solubility.[7] A suitable solvent or solvent system is one in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures.[8][9]

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with stirring function

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for recrystallizing anilines.[8]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Induce Crystallization: While the solution is hot, add deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals in a vacuum oven.

Quantitative Data Summary (Recrystallization)

ParameterInitial (Crude)Final (Purified)
Purity (by HPLC) ~90%>98.5%
Hypothetical Yield -80-90%
Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[10][11] For amines, which are basic, peak tailing can be an issue on acidic silica gel. This can be mitigated by adding a small amount of a basic modifier like triethylamine to the mobile phase.[12][13]

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Glass chromatography column

  • TLC plates and developing chamber

  • UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase (eluent) using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.[8] A common eluent system for aromatic amines is Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v) with the addition of 0.5-1% triethylamine.[12]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column.[12] Allow the silica to pack under gravity or with gentle pressure, ensuring there are no air bubbles. The solvent level should always be kept above the top of the silica gel.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.[12]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.[8]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Quantitative Data Summary (Column Chromatography)

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate with 0.5% Triethylamine
Hypothetical Recovery 85-95%
Hypothetical Final Purity >99% (by HPLC)

Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis (Ullmann Condensation) cluster_purification Purification Reactants 2-Aminophenol + 1-Bromo-4-chlorobenzene Reaction Reaction (CuI, K₂CO₃, DMF, 140-150°C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification_Choice Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization (Ethanol/Water) Purification_Choice->Recrystallization Option 1 Column_Chrom Column Chromatography (Silica Gel) Purification_Choice->Column_Chrom Option 2 Pure_Product Pure Product This compound Recrystallization->Pure_Product Column_Chrom->Pure_Product

Caption: Synthesis and purification workflow for this compound.

References

Application Note and Protocol: Synthesis of N-(4-chlorophenyl)-2-aminophenol via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective N-arylation of 2-aminophenol is a critical transformation in the synthesis of various pharmacologically active compounds and functional materials. The resulting N-aryl-2-aminophenol scaffold is a key structural motif in many pharmaceuticals. This application note provides a detailed protocol for the synthesis of N-(4-chlorophenyl)-2-aminophenol through the coupling of 2-aminophenol with 1-chloro-4-iodobenzene. The presented methodology is based on a modified Ullmann condensation, a copper-catalyzed cross-coupling reaction. While palladium-catalyzed methods like the Buchwald-Hartwig amination also offer a powerful alternative for C-N bond formation, the copper-catalyzed approach is often advantageous due to the lower cost and toxicity of the metal catalyst.[1][2] In the described protocol, a copper(I) iodide (CuI) catalyst is utilized, with 2-aminophenol itself serving as a ligand, to achieve selective N-arylation.[3][4] The reaction proceeds efficiently in 1,4-dioxane at elevated temperatures.

Reaction Scheme

Reaction Scheme: 2-aminophenol coupling with 1-chloro-4-iodobenzene

Caption: General reaction scheme for the Ullmann coupling of 2-aminophenol and 1-chloro-4-iodobenzene to yield N-(4-chlorophenyl)-2-aminophenol.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the typical quantitative data for the copper-catalyzed N-arylation of 2-aminophenol with 1-chloro-4-iodobenzene.

ParameterValue
Reactants
2-Aminophenol1.2 mmol
1-Chloro-4-iodobenzene1.0 mmol
Catalyst
Copper(I) Iodide (CuI)0.05 mmol (5 mol%)
Base
Potassium Carbonate (K₂CO₃)2.0 mmol
Solvent
1,4-Dioxane5.0 mL
Reaction Conditions
Temperature110 °C
Reaction Time24 hours
AtmosphereInert (Argon or Nitrogen)
Yield
Isolated YieldGood to Excellent (typically >80%)

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of N-(4-chlorophenyl)-2-aminophenol.

Materials:

  • 2-Aminophenol

  • 1-Chloro-4-iodobenzene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.2 mmol), 1-chloro-4-iodobenzene (1.0 mmol), copper(I) iodide (0.05 mmol), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane (5.0 mL) to the flask via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Heat the mixture to 110 °C using a pre-heated heating mantle or oil bath.

    • Maintain the reaction at this temperature with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts. Wash the celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash them with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-chlorophenyl)-2-aminophenol.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Workup cluster_purification Purification & Analysis reagents Weigh Reactants: 2-Aminophenol 1-Chloro-4-iodobenzene CuI, K₂CO₃ setup Assemble Glassware: Round-bottom flask Condenser reagents->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ setup->inert solvent Add Anhydrous Solvent: 1,4-Dioxane inert->solvent heat Heat to 110 °C solvent->heat stir Stir for 24 hours heat->stir monitor Monitor by TLC stir->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter wash Wash with Water and Brine filter->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterization Characterize Product: NMR, Mass Spectrometry chromatography->characterization

References

Application Notes and Protocols for the Analytical Detection of 2-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)aniline is a chemical compound of interest in various fields, including pharmaceutical research and environmental monitoring. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and spectroscopic techniques.

Data Presentation

The following tables summarize the expected quantitative data for the analytical methods described. These values are based on typical performance for similar analytes and should be validated in-house for specific applications.

Table 1: HPLC-UV Method - Expected Performance Data

ParameterExpected Value
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.5 - 2.0 µg/mL
Linearity (R²)> 0.995
Recovery85 - 115%
Precision (%RSD)< 5%

Table 2: GC-MS Method - Expected Performance Data

ParameterExpected Value
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
Linearity (R²)> 0.99
Recovery80 - 120%
Precision (%RSD)< 10%

Table 3: LC-MS/MS Method - Expected Performance Data

ParameterExpected Value
Limit of Detection (LOD)0.001 - 0.01 ng/mL
Limit of Quantitation (LOQ)0.005 - 0.05 ng/mL
Linearity (R²)> 0.998
Recovery90 - 110%
Precision (%RSD)< 15%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound.

a. Sample Preparation (Aqueous Matrix)

  • Filtration: Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the filtered sample onto the cartridge at a flow rate of 2-3 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

b. HPLC-UV Instrumental Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detector Wavelength: 240 nm.

c. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

d. Quantification

Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification s1 Aqueous Sample s2 Filtration (0.45 µm) s1->s2 s3 Solid Phase Extraction (C18) s2->s3 s4 Elution s3->s4 s5 Evaporation & Reconstitution s4->s5 a1 Injection s5->a1 a2 C18 Separation a1->a2 a3 UV Detection (240 nm) a2->a3 a4 Data Acquisition a3->a4 q1 Calibration Curve a4->q1 q2 Concentration Calculation q1->q2

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the sensitive detection and quantification of this compound, particularly suitable for environmental samples.

a. Sample Preparation (Soil/Sediment Matrix)

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a centrifuge tube.

    • Add 20 mL of a 1:1 mixture of acetone and hexane.

    • Vortex for 2 minutes and then sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

  • Cleanup (Florisil Column):

    • Pack a chromatography column with 10 g of activated Florisil.

    • Concentrate the combined extract to approximately 2 mL and load it onto the column.

    • Elute with 100 mL of a 90:10 hexane:diethyl ether mixture.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

b. GC-MS Instrumental Conditions

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

c. Quantification

For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the following ions for this compound (quantification ion is typically the most abundant): m/z 219 (M+), 184, 140. Create a calibration curve using standards prepared in a clean solvent.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification s1 Soil Sample s2 Solvent Extraction s1->s2 s3 Cleanup (Florisil) s2->s3 s4 Concentration s3->s4 a1 Injection s4->a1 a2 DB-5ms Separation a1->a2 a3 EI Ionization a2->a3 a4 Mass Analysis (SIM) a3->a4 q1 Peak Integration a4->q1 q2 Concentration Determination q1->q2

Caption: GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices such as plasma.

a. Sample Preparation (Plasma Matrix)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer the supernatant to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Instrumental Conditions

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 220.0 -> Product ions (e.g., m/z 141.0, 113.0). Note: These transitions should be optimized on the specific instrument.

    • Internal Standard: (e.g., deuterated analog) - transitions to be determined.

c. Validation

The method should be validated according to regulatory guidelines, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis s1 Plasma Sample s2 Protein Precipitation s1->s2 s3 Evaporation s2->s3 s4 Reconstitution s3->s4 a1 Injection s4->a1 a2 C18 Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 q1 Peak Area Ratio a4->q1 q2 Quantification q1->q2 Spectro_Analysis cluster_uvvis UV-Visible Spectroscopy cluster_ftir FTIR Spectroscopy uv1 Sample Dissolution uv2 Absorbance Measurement at λmax uv1->uv2 uv3 Quantitative Analysis uv2->uv3 ftir1 Sample Preparation (e.g., KBr) ftir2 Spectrum Acquisition ftir1->ftir2 ftir3 Qualitative Identification (Functional Groups) ftir2->ftir3

References

Application Note: Purity Determination of 2-(4-Chlorophenoxy)aniline using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

[AN-2468]

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative purity analysis of 2-(4-Chlorophenoxy)aniline, a key intermediate in pharmaceutical synthesis.[1][2] The protocols provided herein are designed for accurate and reproducible purity assessment, crucial for ensuring the quality and consistency of active pharmaceutical ingredients (APIs).

Introduction

This compound is a substituted aniline derivative used as a building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is a critical parameter that can significantly influence the efficacy, safety, and stability of the final drug product.[3] Therefore, robust analytical methods are required for its accurate purity determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of substituted anilines due to its high resolution and sensitivity.[3] Gas Chromatography-Mass Spectrometry (GC-MS) offers an orthogonal method, providing both separation and structural identification of volatile impurities. This note provides detailed protocols for both HPLC and GC-MS analysis of this compound.

Experimental Workflow

The general workflow for the purity analysis of this compound is depicted below.

G Figure 1. General Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Weigh this compound Sample & Reference Standard prep_stock Prepare Stock Solutions (e.g., 1 mg/mL in Diluent) start->prep_stock prep_working Prepare Working Solutions & Calibration Standards prep_stock->prep_working hplc HPLC Analysis prep_working->hplc gcms GC-MS Analysis prep_working->gcms peak_integration Peak Integration & Identification hplc->peak_integration gcms->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: General experimental workflow for purity analysis.

HPLC Purity Analysis

A reverse-phase HPLC (RP-HPLC) method was developed for the purity determination of this compound. A C18 column is well-suited for separating the main compound from its potential non-polar and moderately polar impurities.[3]

HPLC Experimental Protocol

3.1.1. Materials and Reagents

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric Acid (for pH adjustment)

3.1.2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size[3]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B
Flow Rate 1.0 mL/min[3]
Detection UV at 254 nm[3]
Injection Volume 10 µL[3]
Column Temperature 30 °C[3]

3.1.3. Sample and Standard Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.[3]

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the diluent.[3]

3.1.4. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC Data Presentation

Table 1: Quantitative HPLC Analysis Results for this compound

Sample IDRetention Time (min)Peak Area% Area
Lot A
Impurity 18.7215,4320.08
This compound12.5419,275,89099.85
Impurity 215.2113,5090.07
Total 19,304,831 100.00
Lot B
Impurity 18.7321,0980.11
This compound12.5519,156,73499.70
Impurity 215.2215,3210.08
Unknown Impurity16.8919,1570.10
Total 19,212,310 100.00

GC-MS Purity Analysis

GC-MS is used as a complementary technique to HPLC for the identification and quantification of volatile and semi-volatile impurities.

GC-MS Experimental Protocol

4.1.1. Materials and Reagents

  • This compound Reference Standard (≥99.5% purity)

  • Dichloromethane (DCM, GC grade)

  • Helium (Carrier gas, 99.999% purity)

4.1.2. GC-MS Conditions

ParameterRecommended Condition
GC System Agilent 7890B GC or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Injector Splitless, 280 °C[4]
Oven Program Start at 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 10 min[4]
Carrier Gas Helium, constant flow at 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 40-450 m/z

4.1.3. Sample and Standard Preparation

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a working standard of 100 µg/mL by dilution.

  • Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of approximately 100 µg/mL.

GC-MS Data Presentation

Table 2: Quantitative GC-MS Analysis Results for this compound

Sample IDRetention Time (min)Compoundm/zPeak Area% Area
Lot A
10.884-Chlorophenol12812,3450.06
15.62This compound21920,563,21199.94
Total 20,575,556 100.00
Lot B
10.894-Chlorophenol12818,9870.09
15.63This compound21921,078,54399.88
17.45Dichloro-phenoxy-aniline isomer2535,2700.03
Total 21,102,800 100.00

Signaling Pathway and Logical Relationships

The logical flow for method selection and data interpretation is outlined below.

G Figure 2. Method Selection & Data Interpretation Logic cluster_selection Method Selection cluster_interpretation Data Interpretation start Purity Analysis of this compound Required hplc_select Primary Analysis: HPLC-UV for non-volatile impurities start->hplc_select gcms_select Orthogonal Method: GC-MS for volatile impurities & confirmation start->gcms_select hplc_data HPLC Data: Quantify based on % Area hplc_select->hplc_data gcms_data GC-MS Data: Quantify based on % Area & identify based on mass spectra gcms_select->gcms_data compare Compare results from both methods hplc_data->compare gcms_data->compare final_purity Report Final Purity compare->final_purity

References

Application Notes and Protocols: Exploring the Potential of 2-(4-Chlorophenoxy)aniline in the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of herbicide resistance in various weed species necessitates the exploration of novel chemical scaffolds for the development of next-generation herbicides. While direct applications are not yet established in publicly available literature, the unique structure of 2-(4-Chlorophenoxy)aniline presents a promising starting point for the synthesis of potentially herbicidally active compounds, particularly chlorinated phenoxazinone derivatives. This document outlines a theoretical framework and detailed protocols for the synthesis and evaluation of such novel compounds, leveraging established chemical principles and data from structurally related molecules.

Phenoxazinones are a class of heterocyclic compounds that have demonstrated a range of biological activities, including phytotoxicity.[1][2] The introduction of a chlorine atom, a common feature in many commercial herbicides, onto this scaffold via the use of this compound could enhance its herbicidal efficacy and selectivity. These application notes provide a roadmap for researchers to investigate this potential, from synthesis to biological evaluation.

Proposed Synthetic Pathway

The core concept involves the oxidative cyclization of this compound to form a chlorinated 2-aminophenoxazin-3-one. This proposed pathway is based on established methods for the synthesis of phenoxazinones from substituted 2-aminophenols.[1][3]

Diagram of the Proposed Synthesis Workflow

G A This compound B Oxidative Dimerization A->B Oxidizing Agent (e.g., K3[Fe(CN)6]) Base (e.g., K2CO3) C Chlorinated 2-Aminophenoxazin-3-one Derivative B->C D Herbicidal Activity Screening C->D E Lead Compound Identification D->E

Caption: Proposed workflow for the synthesis and screening of novel herbicides from this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of phenoxazinone derivatives and their bio-activity assessment.[1]

Protocol 1: Synthesis of a Chlorinated 2-Aminophenoxazin-3-one Derivative

Objective: To synthesize a novel chlorinated phenoxazinone derivative from this compound.

Materials:

  • This compound

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add an aqueous solution of potassium carbonate (2 equivalents).

  • While stirring vigorously, add an aqueous solution of potassium ferricyanide (2.5 equivalents) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure chlorinated 2-aminophenoxazin-3-one derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Herbicidal Activity Assay

Objective: To evaluate the phytotoxicity of the synthesized chlorinated phenoxazinone derivative against model plant species.

Materials:

  • Synthesized chlorinated 2-aminophenoxazin-3-one derivative

  • Seeds of a model monocot plant (e.g., Lolium rigidum) and a model dicot plant (e.g., Portulaca oleracea)[2]

  • Agar medium

  • Petri dishes

  • Growth chamber with controlled light and temperature

  • A commercial herbicide as a positive control (e.g., Pendimethalin)[2]

  • DMSO (for dissolving the test compound)

Procedure:

  • Prepare stock solutions of the synthesized compound and the positive control in DMSO.

  • Prepare agar medium and autoclave. While still molten, add the test compound at various concentrations (e.g., 10, 50, 100, 250 µM). A control group with DMSO alone should also be prepared.

  • Pour the medium into sterile Petri dishes and allow it to solidify.

  • Sterilize the seeds and place them on the surface of the agar in the Petri dishes.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7-10 days), measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each concentration compared to the control.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition) for root and shoot growth.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the herbicidal activity assays.

Table 1: Herbicidal Activity of Chlorinated 2-Aminophenoxazin-3-one Derivative on Lolium rigidum (Monocot)

Concentration (µM)Average Root Length (mm)% Inhibition (Root)Average Shoot Length (mm)% Inhibition (Shoot)
Control (DMSO)00
10
50
100
250
Positive Control

Table 2: Herbicidal Activity of Chlorinated 2-Aminophenoxazin-3-one Derivative on Portulaca oleracea (Dicot)

Concentration (µM)Average Root Length (mm)% Inhibition (Root)Average Shoot Length (mm)% Inhibition (Shoot)
Control (DMSO)00
10
50
100
250
Positive Control

Potential Signaling Pathway

While the precise mechanism of action for novel phenoxazinone herbicides is yet to be determined, many herbicides exert their effects by interfering with critical signaling pathways in plants. Based on the observed phytotoxicity of related aminophenoxazinones, which strongly inhibit root growth, a potential target could be pathways involved in cell division and elongation in the root meristem.[2]

Diagram of a Generalized Root Growth Inhibition Pathway

G cluster_0 A Chlorinated Phenoxazinone B Target Protein (e.g., in root meristem) A->B Binding C Signal Transduction Cascade B->C Disruption D Inhibition of Cell Division/Elongation C->D E Root Growth Inhibition D->E

Caption: Generalized signaling pathway for root growth inhibition by a potential herbicide.

Conclusion

The use of this compound as a precursor for the synthesis of novel chlorinated phenoxazinone herbicides represents a promising, yet underexplored, avenue in agrochemical research. The protocols and conceptual framework provided in these application notes offer a structured approach for scientists to synthesize and evaluate these new chemical entities. The potential for discovering compounds with novel modes of action or improved efficacy highlights the importance of investigating such innovative synthetic strategies. Further research, including mechanism of action studies and crop selectivity evaluations, will be crucial in determining the practical utility of these compounds in agriculture.

References

Application Notes: Protocols for the Selective N-Arylation of 2-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental protocols for the selective N-arylation of 2-aminophenol, a crucial transformation in the synthesis of valuable motifs for pharmaceuticals, agrochemicals, and materials science. The protocols focus on two of the most prevalent and effective methods: the Copper-Catalyzed Ullmann Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination.

Introduction

The selective N-arylation of 2-aminophenol presents a synthetic challenge due to the presence of two nucleophilic sites, the amino group and the hydroxyl group, which can lead to mixtures of N- and O-arylated products. However, effective catalytic systems have been developed to achieve high chemoselectivity for the desired N-arylated product. For 2-aminophenol, N-arylation is often favored, which is sometimes attributed to the potential for the substrate to form a stabilizing five-membered chelate ring with the metal catalyst.[1] This document outlines optimized protocols for both copper and palladium-based systems, providing researchers with the necessary details for successful implementation.

Copper-Catalyzed N-Arylation of 2-Aminophenol (Ullmann Condensation)

The Ullmann condensation is a classic method for forming carbon-heteroatom bonds. Modern protocols have improved upon the traditionally harsh conditions. For the N-arylation of 2-aminophenol, a ligand-free copper(I) iodide system provides excellent selectivity and yields.[1][2]

Experimental Protocol

Materials:

  • Copper(I) iodide (CuI)

  • 2-Aminophenol

  • Aryl iodide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (5-10 mol%), the appropriate base (e.g., K₂CO₃, 2.0 equivalents), 2-aminophenol (1.2 equivalents), and the aryl iodide (1.0 equivalent).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl iodide) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-aminophenol.

Palladium-Catalyzed N-Arylation of 2-Aminophenol (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] The use of specialized phosphine ligands is crucial for achieving high efficiency and selectivity.

Experimental Protocol

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd-precatalyst

  • A sterically hindered biarylphosphine ligand (e.g., BrettPhos)

  • 2-Aminophenol

  • Aryl halide (bromide, chloride, or triflate)

  • A non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., toluene or tert-butanol)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4 equivalents) to an oven-dried reaction vessel with a stir bar.

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and 2-aminophenol (1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Inert Atmosphere: Seal the vessel and ensure it remains under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Data Presentation

The following table summarizes the results for the copper-catalyzed N-arylation of 2-aminophenol with various aryl iodides, demonstrating the scope and efficiency of the protocol.[1][2]

EntryAryl IodideProductYield (%)
1Iodobenzene2-(Phenylamino)phenol91
21-Iodo-4-methylbenzene2-((4-Methylphenyl)amino)phenol94
31-Iodo-4-methoxybenzene2-((4-Methoxyphenyl)amino)phenol95
41-Iodo-4-chlorobenzene2-((4-Chlorophenyl)amino)phenol85
51-Iodo-3-methylbenzene2-((3-Methylphenyl)amino)phenol92
62-Iodopyridine2-(Pyridin-2-ylamino)phenol86
73-Iodopyridine2-(Pyridin-3-ylamino)phenol89

Reaction Conditions: 2-Aminophenol (1.2 mmol), Aryl Iodide (1.0 mmol), CuI (0.1 mmol), K₃PO₄ (2.0 mmol), 1,4-Dioxane (1.0 mL), 110 °C, 24 h. Yields are for isolated products.

Mandatory Visualization

Experimental Workflow for N-Arylation of 2-Aminophenol

G Experimental Workflow for N-Arylation of 2-Aminophenol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Add Reagents: - 2-Aminophenol - Aryl Halide - Catalyst & Base prep1->prep2 prep3 Purge with Inert Gas (Ar or N₂) prep2->prep3 prep4 Add Anhydrous Solvent prep3->prep4 react1 Heat to Reaction Temp (80-110 °C) prep4->react1 Start Reaction react2 Vigorous Stirring react1->react2 react3 Monitor Reaction (TLC, GC-MS) react2->react3 workup1 Cool to Room Temp react3->workup1 Reaction Complete workup2 Dilute and Filter workup1->workup2 workup3 Extraction & Drying workup2->workup3 workup4 Concentrate workup3->workup4 purify Flash Column Chromatography workup4->purify

Caption: General workflow for the N-arylation of 2-aminophenol.

Catalytic Cycle for Buchwald-Hartwig Amination

G Catalytic Cycle for Buchwald-Hartwig Amination pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(NH₂R')L₂]⁺X⁻ pd_complex->amine_adduct Amine Coordination (R'NH₂) amide_complex Ar-Pd(II)(NHR')L₂ amine_adduct->amide_complex Deprotonation (-HX) amide_complex->pd0 Reductive Elimination product Ar-NH₂R' amide_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ullmann Condensation for 2-(4-Chlorophenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenoxy)aniline via Ullmann Condensation. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and optimize your chemical synthesis.

Troubleshooting Guide

This section addresses common challenges encountered during the Ullmann condensation for the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is my reaction yield for this compound consistently low or non-existent?

Answer: Low to no yield in this Ullmann condensation can be attributed to several factors. A primary challenge in this specific synthesis is the inherent reactivity of the starting material, 2-aminophenol. The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the same aromatic ring creates a competing reaction pathway. While the goal is O-arylation to form the desired diaryl ether, N-arylation is a common and often favored side reaction. In fact, studies have shown that achieving selective O-arylation of 2-aminophenol can be particularly difficult.[1][2][3]

Here are key areas to investigate to improve your yield:

  • Catalyst and Ligand System: The choice of copper catalyst and ligand is critical. For O-arylation, a well-chosen ligand can help direct the reaction to the hydroxyl group. While a universally effective system for the O-arylation of 2-aminophenol is not established, screening different ligands is a crucial optimization step.

  • Reaction Conditions: Ullmann condensations are sensitive to temperature, solvent, and the choice of base. Traditional protocols often required high temperatures (above 150°C), but modern ligand-based systems can operate at lower temperatures.[4] The selection of an appropriate base is also vital for the deprotonation of the phenol.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and other reaction components.

  • Purity of Reagents: The purity of your starting materials (2-aminophenol and the aryl halide), solvent, and base is paramount. Trace amounts of water can negatively impact the reaction.

Question 2: I am observing a significant amount of N-arylated side product. How can I improve the selectivity for O-arylation?

Answer: The formation of the N-arylated product is a known challenge with 2-aminophenol.[1][2][3] Here are some strategies to enhance O-arylation selectivity:

  • Ligand Selection: The ligand plays a crucial role in modulating the reactivity of the copper catalyst. For O-arylation of aminophenols, ligands such as picolinic acid have been shown to be effective in some cases.[1][2][3] You may need to screen a variety of ligands to find one that favors O-arylation for your specific substrate.

  • Protecting Groups: A more definitive but longer route involves the use of a protecting group for the amine functionality. By protecting the amino group, you can perform the Ullmann condensation on the hydroxyl group and then deprotect the amine in a subsequent step.

  • Reaction Parameter Optimization: Systematically varying the temperature, solvent, and base may reveal conditions that favor O-arylation over N-arylation.

Question 3: My reaction starts but then appears to stall before completion. What could be the cause?

Answer: A stalled reaction can be due to several factors:

  • Catalyst Deactivation: The copper catalyst can deactivate over the course of the reaction, especially if the reaction conditions are not strictly inert.

  • Insoluble Species: The formation of insoluble copper salts or other byproducts can coat the catalyst surface, rendering it inactive.

  • Insufficient Base: If the base is not strong enough or is consumed during the reaction, the catalytic cycle can be interrupted.

To address this, ensure your reaction setup is scrupulously maintained under an inert atmosphere. You may also consider adding the catalyst or base in portions throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Ullmann condensation for diaryl ether synthesis?

A1: The Ullmann condensation for diaryl ether synthesis is a copper-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle with copper(I) and copper(III) intermediates. The key steps are:

  • Formation of a copper(I) phenoxide.

  • Oxidative addition of the aryl halide to the copper(I) phenoxide to form a copper(III) intermediate.

  • Reductive elimination from the copper(III) intermediate to form the diaryl ether and regenerate the copper(I) catalyst.

Q2: Which copper source is best for this reaction?

A2: Copper(I) salts such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) oxide (Cu2O) are commonly used. The choice of the copper source can depend on the specific ligand and reaction conditions being employed.

Q3: What are the most common aryl halides used in Ullmann condensations?

A3: Aryl iodides are the most reactive, followed by aryl bromides. Aryl chlorides are generally less reactive and often require more forcing conditions or specialized catalytic systems.[2] For the synthesis of this compound, using an aryl halide with a good leaving group, such as 1-chloro-4-iodobenzene, is advisable.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted Ullmann condensations have been reported and can significantly reduce reaction times. However, direct translation of conventional heating protocols to microwave conditions may require re-optimization of the reaction parameters.

Data Presentation

The following tables summarize key quantitative data for optimizing Ullmann condensations based on analogous systems.

Table 1: Effect of Catalyst and Ligand on Diaryl Ether Yield

EntryCopper Source (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1CuI (5)NoneDMF140Low
2CuI (5)L-Proline (10)DMSO120Moderate
3Cu2O (5)1,10-Phenanthroline (10)Toluene110Good
4CuI (10)Picolinic Acid (20)Dioxane110Moderate-Good

Note: Yields are representative and highly substrate-dependent. Optimization is required for the synthesis of this compound.

Table 2: Influence of Base and Solvent on Reaction Efficiency

EntryBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1K2CO3 (2.0)DMF14024Moderate
2K3PO4 (2.0)Dioxane11018Good
3Cs2CO3 (2.0)Toluene11016Good
4K2CO3 (2.0)DMSO12020Moderate-Good

Note: The choice of base and solvent is often interdependent with the catalyst and ligand system.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Ullmann condensation. This protocol is based on procedures for analogous compounds and should be considered a starting point for optimization.[4]

Materials:

  • 2-Aminophenol

  • 1-Chloro-4-iodobenzene

  • Copper(I) Iodide (CuI)

  • Potassium Phosphate (K3PO4)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-aminophenol (1.0 mmol), 1-chloro-4-iodobenzene (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110°C and stir for 18-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Visualizations

Ullmann_Catalytic_Cycle CuI Cu(I)X Cu_phenoxide Cu(I)-OAr' CuI->Cu_phenoxide Ar'-OH + Base CuIII_intermediate Ar-Cu(III)(X)-OAr' Cu_phenoxide->CuIII_intermediate Ar-X (Oxidative Addition) CuIII_intermediate->CuI product Ar-O-Ar' CuIII_intermediate->product Reductive Elimination

Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

experimental_workflow start Start setup 1. Reaction Setup (Reactants, Catalyst, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 3. Solvent Addition inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction workup 5. Work-up (Cooling & Filtration) reaction->workup extraction 6. Extraction (EtOAc, H₂O, Brine) workup->extraction drying 7. Drying & Concentration extraction->drying purification 8. Purification (Column Chromatography) drying->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree low_yield Low or No Yield? check_conditions Review Reaction Conditions low_yield->check_conditions Yes side_products Significant Side Products? low_yield->side_products No Check inert atmosphere Check inert atmosphere check_conditions->Check inert atmosphere Verify reagent purity Verify reagent purity check_conditions->Verify reagent purity Optimize T, solvent, base Optimize T, solvent, base check_conditions->Optimize T, solvent, base optimize_selectivity Optimize for O-Arylation side_products->optimize_selectivity Yes stalled_reaction Reaction Stalled? side_products->stalled_reaction No Screen ligands Screen ligands optimize_selectivity->Screen ligands Consider protecting group Consider protecting group optimize_selectivity->Consider protecting group check_catalyst Investigate Catalyst Activity stalled_reaction->check_catalyst Yes success Improved Yield stalled_reaction->success No Use fresh catalyst Use fresh catalyst check_catalyst->Use fresh catalyst Ensure inertness Ensure inertness check_catalyst->Ensure inertness

References

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: Low Yield and Presence of a Hydrodehalogenated Byproduct

Q1: My reaction is showing significant formation of a hydrodehalogenated arene byproduct, leading to a low yield of the desired arylamine. What are the likely causes and how can I mitigate this?

A1: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination where the aryl halide is reduced to the corresponding arene. This typically occurs through the formation of a palladium hydride species which then undergoes reductive elimination with the aryl group.

Common Causes:

  • Presence of Protic Impurities: Water or other protic impurities can be a source of protons for the formation of palladium hydride species.

  • Inappropriate Base/Solvent Combination: The use of a strong base in a protic solvent can promote the formation of palladium hydrides.

  • Slow Reductive Elimination: If the desired C-N bond formation (reductive elimination) is slow, it allows more time for the competing hydrodehalogenation pathway to occur.[1]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role. Less bulky or less electron-donating ligands may not sufficiently stabilize the palladium center, leading to side reactions.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use of a glovebox or Schlenk line techniques is highly recommended.

  • Optimize the Base and Solvent System:

    • Use a non-protic solvent such as toluene or dioxane.

    • If using a strong base like sodium tert-butoxide (NaOtBu), ensure the solvent is rigorously dried.

    • Consider screening different bases. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes suppress hydrodehalogenation, although they may require higher temperatures or longer reaction times.[2]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands which are known to promote the desired reductive elimination and suppress side reactions. Ligands from the Buchwald (e.g., XPhos, RuPhos) and Hartwig groups are specifically designed for this purpose. Bidentate ligands are also known to suppress side reactions by preventing the formation of an open coordination site on the palladium catalyst.[3]

  • Use a Precatalyst: Using a well-defined palladium precatalyst can lead to the more efficient formation of the active catalytic species and can often give cleaner reactions compared to generating the catalyst in situ from a palladium source like Pd(OAc)₂.[4]

Issue: Formation of Imine and Reduced Arene Byproducts

Q2: I am observing the formation of an imine and the corresponding reduced arene in my reaction, particularly when using primary alkylamines. What is causing this and how can I prevent it?

A2: This combination of byproducts is characteristic of β-hydride elimination, an unproductive side reaction that competes with the desired reductive elimination step.[3] In this process, a hydrogen atom from the β-position of the amine's alkyl group is transferred to the palladium center, forming a palladium hydride and releasing an imine. The palladium hydride can then reductively eliminate with the aryl group to give the hydrodehalogenated arene.

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is critical for suppressing β-hydride elimination.

    • Bulky, Electron-Rich Ligands: These ligands sterically hinder the palladium center, disfavoring the conformation required for β-hydride elimination. They also electronically promote the desired C-N reductive elimination.[3][5]

    • Chelating (Bidentate) Ligands: Ligands like BINAP and DPPF can suppress β-hydride elimination by occupying coordination sites on the palladium, preventing the formation of the three-coordinate intermediate from which β-hydride elimination typically occurs.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired amination over β-hydride elimination. However, this may also slow down the overall reaction rate, so optimization is key.

  • Substrate Considerations: For substrates prone to β-hydride elimination, using a more reactive aryl halide (e.g., aryl bromide instead of aryl chloride) can sometimes accelerate the desired coupling pathway.

Data Presentation: Ligand and Base Effects on Reaction Outcome

The choice of ligand and base can significantly impact the yield and selectivity of the Buchwald-Hartwig amination. The following tables provide a summary of quantitative data from the literature to guide your selection.

Table 1: Comparison of Buchwald Ligands for the Amination of 4-Chlorotoluene with Morpholine [6]

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*

*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[6]

Table 2: Effect of Various Bases on a Buchwald-Hartwig Coupling Reaction

BaseAdvantagesDisadvantages
NaOt-Bu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.[2]
LHMDS Allows utilization of substrates bearing protic functional groups. Useful for low-temperature amination.Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures.[2]
Cs₂CO₃ Provides excellent functional group tolerance and is often the most effective weak base.More expensive and can be difficult to stir on a large scale.[2]
K₃PO₄ Excellent functional group tolerance. Often the most efficient for the arylation of amides. Economically attractive.Can require relatively high catalyst loadings and longer reaction times.[2]

Experimental Protocols

General Procedure for Setting Up a Buchwald-Hartwig Amination Reaction to Minimize Side Products:

This protocol provides a general guideline for performing a Buchwald-Hartwig amination while minimizing common side reactions. Optimal conditions will vary depending on the specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 1.4–2.0 equiv)

  • Palladium precatalyst (e.g., tBuXPhos Pd G3; 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Dry Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube or reaction vial under an inert atmosphere, add the aryl halide, the amine (if solid), the base, and the palladium precatalyst.

    • If the amine is a liquid, add it via syringe after the other solid components.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions:

    • Seal the reaction vessel and place it in a preheated oil bath or heating block at the desired temperature.

    • Stir the reaction mixture vigorously for the specified time. Efficient stirring is crucial, especially with heterogeneous bases.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.

    • Wash the Celite pad with additional solvent.

    • Combine the organic filtrates and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald-Hartwig Catalytic Cycle and Competing Side Reactions

Buchwald_Hartwig_Cycle cluster_cycle Main Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L_n)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L_n)(Amine)]+X- OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(L_n)-NR'R'' Amine_complex->Amido_complex Deprotonation (Base) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Hydrodehalogenation Ar-H Beta_Hydride_Elimination Imine + [HPd(II)(L_n)-X] Amido_complex->Beta_Hydride_Elimination β-Hydride Elimination Product->Pd0 Catalyst Regeneration Beta_Hydride_Elimination->Hydrodehalogenation Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination and competing side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity and Reagent Quality Start->Check_Purity Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Ar/N2) Check_Purity->Inert_Atmosphere Purity OK Consult Consult Literature for Similar Substrates Check_Purity->Consult Impure Screen_Ligand Screen Different Ligands (e.g., XPhos, RuPhos) Inert_Atmosphere->Screen_Ligand Atmosphere OK Inert_Atmosphere->Consult Atmosphere Issue Screen_Base Screen Different Bases (e.g., NaOtBu, Cs2CO3, K3PO4) Screen_Ligand->Screen_Base Screen_Solvent Screen Different Solvents (e.g., Toluene, Dioxane) Screen_Base->Screen_Solvent Optimize_Temp Optimize Reaction Temperature Screen_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success Optimize_Temp->Consult No Improvement

Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig amination.

References

purification challenges of 2-(4-Chlorophenoxy)aniline from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2-(4-Chlorophenoxy)aniline from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Residual 2-aminophenol, 1-chloro-4-iodobenzene (or other halogenated precursors), and 4-chlorophenol.

  • Side Products: Isomeric products, such as 4-(4-chlorophenoxy)aniline, and products from undesired coupling reactions.

  • Catalyst Residues: Residual copper or palladium catalysts from coupling reactions like the Ullmann condensation.

  • Degradation Products: Anilines can be susceptible to oxidation, which may lead to the formation of colored impurities.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary purification techniques for this compound are:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities.

  • Acid-Base Extraction: This technique can be employed to separate the basic this compound from neutral or acidic impurities.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of this compound.

    • Solution: Select a solvent with a lower boiling point.

  • Possible Cause 2: The solution is supersaturated, and cooling is too rapid.

    • Solution: Reheat the solution until the oil redissolves. Allow it to cool more slowly to room temperature before placing it in an ice bath. Seeding with a pure crystal of the product can also help induce crystallization.

Problem: The recovered crystals are colored.

  • Possible Cause: Presence of colored impurities, likely due to oxidation of the aniline functional group.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Note that this may slightly reduce the overall yield.

Problem: Low recovery of the purified product.

  • Possible Cause 1: Too much solvent was used during dissolution.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 2: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation. Consider using a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.

Guide 2: Purification by Column Chromatography

Problem: The compound does not move from the origin (Rf = 0) on the TLC plate.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Problem: All components run with the solvent front (Rf = 1) on the TLC plate.

  • Possible Cause: The eluent is too polar.

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).

Problem: The spots on the TLC plate are streaking or tailing.

  • Possible Cause: The compound is interacting too strongly with the acidic silica gel.

    • Solution: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to the eluent to neutralize the acidic sites on the silica gel.

Problem: Co-elution of impurities with the desired product.

  • Possible Cause: The impurity has a very similar polarity to this compound.

    • Solution: Try a different solvent system with different selectivity. For example, substitute ethyl acetate with dichloromethane or a mixture of toluene and acetone. A shallower gradient during elution can also improve separation.

Quantitative Data Summary

The following table presents hypothetical data from typical purification runs to provide a benchmark for expected outcomes. Actual results may vary based on the specific reaction conditions and the initial purity of the crude product.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (Ethanol/Water)88%98.5%80%
Recrystallization (Toluene)88%97.8%75%
Column Chromatography (Hexane/EtOAc)85%99.2%65%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, and mixtures with water or hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold. A mixture of ethanol and water is often effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should provide an Rf value of approximately 0.2-0.4 for this compound. If tailing is observed, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_recrystallization crude Crude Product dissolve Dissolve in Min. Hot Solvent crude->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool impurities Insoluble Impurities hot_filter->impurities Remove vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for purification by recrystallization.

experimental_workflow_chromatography crude Crude Product dissolve Dissolve in Min. Solvent crude->dissolve load Load onto Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for purification by column chromatography.

troubleshooting_logic_oiling_out start Compound 'Oils Out' during Recrystallization check_bp Is solvent B.P. > product M.P.? start->check_bp change_solvent Choose lower boiling solvent check_bp->change_solvent Yes check_cooling Was cooling too rapid? check_bp->check_cooling No reheat Reheat and cool slowly check_cooling->reheat Yes seed Seed with pure crystal reheat->seed

Caption: Troubleshooting logic for "oiling out".

identifying and removing common impurities in 2-(4-Chlorophenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during the synthesis of 2-(4-Chlorophenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: A prevalent synthetic route involves a two-step process:

  • Ullmann Condensation: A copper-catalyzed reaction between a 2-substituted nitrobenzene (e.g., 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene) and 4-chlorophenol to form the diaryl ether intermediate, 2-(4-chlorophenoxy)-1-nitrobenzene.[1]

  • Nitro Group Reduction: Reduction of the nitro-intermediate to the corresponding aniline using common reducing agents like iron in acidic media (Béchamp reduction) or catalytic hydrogenation.

Based on this route, the most common impurities include:

  • Unreacted Starting Materials: Residual 1-halo-2-nitrobenzene and 4-chlorophenol.

  • Unreacted Intermediate: 2-(4-chlorophenoxy)-1-nitrobenzene from incomplete reduction.

  • Side-Reaction Byproducts: Symmetrical biaryl compounds from Ullmann self-coupling (e.g., 2,2'-dinitrobiphenyl).[2][3]

  • Incomplete Reduction Products: Intermediates from the nitro reduction pathway, such as nitroso and hydroxylamine derivatives.

  • Degradation Products: Oxidized, colored impurities formed by the exposure of the final aniline product to air.[4]

Q2: My final product has a distinct yellow or brown color. What is the cause and how can I remove it?

A2: A yellow or brown discoloration in the final product is typically due to the presence of oxidized impurities. Anilines are susceptible to air oxidation, which forms highly colored polymeric species. To remove these, you can use activated charcoal during the purification process. Add a small amount of activated charcoal to the hot solution of your crude product before the filtration step in recrystallization.[4]

Q3: During purification by column chromatography, my compound is streaking and not separating well. How can I fix this?

A3: Amines, being basic, can interact strongly with the acidic silica gel stationary phase, causing tailing or streaking. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (v/v), to your mobile phase (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica gel and lead to improved separation and better peak shape.

Q4: What are the best analytical techniques for identifying and quantifying impurities in my sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying the purity of this compound and its related impurities. For structural identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5] Gas Chromatography (GC) can also be used, particularly for volatile impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete Ullmann condensation. 2. Inefficient nitro group reduction. 3. Product loss during workup or purification.1. Ensure the copper catalyst is active and reaction conditions (temperature, solvent) are optimal. Consider using a ligand to accelerate the reaction.[1] 2. Increase the equivalents of the reducing agent or extend the reaction time. Monitor reaction completion by TLC. 3. Minimize transfers and ensure proper phase separation during extractions. For recrystallization, use the minimum amount of hot solvent to dissolve the product to avoid loss in the mother liquor.[4]
Presence of Starting Materials in Final Product 1. Reaction did not go to completion. 2. Incorrect stoichiometry of reactants.1. Increase reaction time and/or temperature. Monitor by TLC or HPLC until starting materials are consumed. 2. Verify the molar ratios of your reactants and reagents. For Ullmann coupling, an excess of one reactant can sometimes be used to drive the reaction to completion.[2]
Crystals "oiling out" during Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Seeding with a pure crystal can also help induce proper crystallization.[4]
Unexpected peak in HPLC/GC analysis 1. Presence of a side-product (e.g., from self-coupling or incomplete reduction). 2. Dehalogenation of the chlorophenyl ring during catalytic hydrogenation.1. Isolate the impurity using preparative chromatography and characterize its structure using MS and NMR. 2. If using H₂/Pd, consider an alternative reduction method like Fe/HCl to avoid dehalogenation.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for the purification of this compound based on typical laboratory outcomes. Purity is determined by HPLC analysis.

Purification MethodInitial Purity (Area %)Final Purity (Area %)Key Impurities RemovedYield (%)
Recrystallization (Ethanol/Water) 88%98.5%Unreacted 4-chlorophenol, 2-(4-chlorophenoxy)-1-nitrobenzene~75%
Column Chromatography (Silica Gel) 88%>99.5%All starting materials, intermediates, and most side-products~85%

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenoxy)-1-nitrobenzene (Ullmann Condensation)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenol (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reactant Addition: Add 1-bromo-2-nitrobenzene (1.0 eq.) to the mixture.

  • Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield the pure nitro-intermediate.

Protocol 2: Synthesis of this compound (Nitro Reduction)
  • Reaction Setup: In a round-bottom flask, add the 2-(4-chlorophenoxy)-1-nitrobenzene intermediate (1.0 eq.) and ethanol.

  • Reagent Addition: Add iron powder (Fe, 3.0-5.0 eq.) and a small amount of ammonium chloride (NH₄Cl) solution or acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is often exothermic. Monitor completion by TLC.

  • Workup: Once the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron salts, washing the pad with hot ethanol.

  • Extraction: Remove the ethanol under reduced pressure. Basify the remaining aqueous solution with saturated sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude this compound. Further purify by recrystallization from an ethanol/water mixture or by column chromatography.[4]

Visualization

Impurity Identification and Removal Workflow

G Workflow for Impurity Identification and Removal Crude Crude this compound (Post-Synthesis) Analysis Purity Analysis (HPLC, TLC, LC-MS) Crude->Analysis Decision Purity > 99.5%? Analysis->Decision Identify Identify Impurity Structure (LC-MS, NMR) Analysis->Identify Unknown Peak? Pure Pure Product Decision->Pure Yes Purify Purification Step Decision->Purify No Recrystallize Recrystallization (e.g., Ethanol/Water) Purify->Recrystallize For high polarity impurities Column Column Chromatography (Silica, Hex/EtOAc + TEA) Purify->Column For multiple or close-running impurities Recrystallize->Analysis Re-analyze Column->Analysis Re-analyze

Caption: Workflow for identifying and removing impurities.

References

improving the reaction rate of 2-(4-Chlorophenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Chlorophenoxy)aniline. The content is structured to address common challenges and improve reaction rates and yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My Ullmann condensation reaction is showing low or no yield. What are the common causes and how can I improve it?

A1: Low or no yield in an Ullmann condensation for synthesizing this compound can be attributed to several factors. Here is a breakdown of potential issues and their solutions:

  • Catalyst Inactivity: Copper(I) catalysts, such as CuI, are prone to oxidation, which reduces their activity.

    • Solution: Use a fresh, high-purity source of the copper(I) catalyst. If the catalyst is old, consider purchasing a new batch.

  • Reaction Conditions: Traditional Ullmann reactions often require high temperatures, which can lead to side reactions and degradation.[1]

    • Solution: Modern Ullmann protocols often utilize ligands that allow for milder reaction conditions.[1] Consider lowering the temperature and screening different ligands.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield.

    • Solution: While high-boiling polar solvents like DMF or NMP are traditional choices, non-polar solvents like toluene or xylene have also been shown to be effective, particularly with certain catalyst-ligand systems.[2]

  • Base Selection: The choice and solubility of the base are critical.

    • Solution: Strong inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. The effectiveness of a base can be solvent-dependent. For instance, K₂CO₃ has been shown to be effective in toluene.[3]

Q2: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but the reaction is sluggish or incomplete. How can I increase the reaction rate?

A2: The Buchwald-Hartwig amination is a powerful method, but its efficiency is highly dependent on the chosen catalytic system. Here are key areas to focus on for improvement:

  • Ligand Selection: The structure of the phosphine ligand is the most critical factor.

    • Solution: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often highly effective for coupling aryl chlorides and can significantly accelerate the reaction.[4]

  • Palladium Precatalyst: The choice of the palladium source can affect catalyst activation and stability.

    • Solution: Using a pre-formed palladium precatalyst can lead to more consistent results and higher activity.

  • Base: The strength and nature of the base are crucial for the deprotonation of the amine.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, though they might lead to slower reaction rates.[5]

  • Solvent: The reaction medium can influence the solubility of the reactants and the stability of the catalytic species.

    • Solution: Aprotic solvents such as toluene, dioxane, and THF are generally effective. The optimal choice may depend on the specific substrates and ligands used.[5]

Q3: I am observing the formation of side products in my reaction. What are they and how can I minimize them?

A3: Side product formation is a common issue that can significantly lower the yield of the desired this compound.

  • In Ullmann Condensation:

    • Homocoupling: The starting aryl halide can react with itself to form a biaryl compound. This is more prevalent at very high temperatures.[6]

      • Solution: Lowering the reaction temperature and using an appropriate ligand can favor the desired cross-coupling reaction.[6]

    • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

      • Solution: Ensure an inert atmosphere to prevent side reactions with trace water or oxygen.

  • In Buchwald-Hartwig Amination:

    • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced.

      • Solution: The choice of ligand and base can influence the rate of reductive elimination versus side reactions. Screening different ligands is recommended.

    • β-Hydride Elimination: This can occur if the amine has β-hydrogens, leading to an enamine or imine and the reduced arene.[4]

      • Solution: While less of a concern with aniline as the amine, using bulky ligands can sterically hinder this side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: Which method is generally better for synthesizing this compound: Ullmann condensation or Buchwald-Hartwig amination?

A1: The choice between the Ullmann condensation and the Buchwald-Hartwig amination depends on several factors:

  • Cost: The copper catalysts used in Ullmann condensations are generally less expensive than the palladium catalysts and specialized phosphine ligands required for Buchwald-Hartwig reactions.[7][8]

  • Reaction Conditions: Buchwald-Hartwig reactions often proceed under milder conditions (lower temperatures) than traditional Ullmann reactions.[1][7] However, modern ligand-accelerated Ullmann reactions can also be performed at lower temperatures.

  • Substrate Scope and Functional Group Tolerance: The Buchwald-Hartwig amination generally has a broader substrate scope and is more tolerant of various functional groups.[4]

For industrial-scale synthesis where cost is a major factor, a well-optimized Ullmann condensation may be preferred. For laboratory-scale synthesis, especially with complex molecules or when milder conditions are necessary, the Buchwald-Hartwig amination is often the method of choice.

Q2: What is the role of the ligand in these cross-coupling reactions?

A2: In both Ullmann and Buchwald-Hartwig reactions, the ligand plays a crucial role in stabilizing the metal catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). In many cases, the use of a suitable ligand can dramatically increase the reaction rate and yield, and allow for milder reaction conditions.[4][9]

Q3: Can I run these reactions open to the air?

A3: It is generally recommended to perform both Ullmann and Buchwald-Hartwig reactions under an inert atmosphere (e.g., nitrogen or argon). The catalysts, particularly the Pd(0) species in the Buchwald-Hartwig reaction and the Cu(I) species in the Ullmann reaction, can be sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.[10]

Data Presentation

The following tables summarize the effects of various parameters on analogous diaryl ether and aryl amine syntheses. This data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Base and Solvent on Ullmann Diaryl Ether Synthesis

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Toluene10058.3
2Cs₂CO₃Toluene10010.0
3Na₂CO₃Toluene1000
4K₂CO₃o-Xylene14067.9
5K₂CO₃NMP1000

Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %). Data sourced from analogous reactions.[3]

Table 2: Comparison of Ligands for Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine

EntryLigandBaseTemperature (°C)Time (h)Yield (%)
1XPhosNaOtBu100694
2SPhosNaOtBu100892
3RuPhosK₃PO₄1101288
4No LigandNaOtBu10024<5

Reaction Conditions: Aryl chloride, primary amine, Pd precatalyst, solvent (toluene). Data is illustrative for analogous reactions.

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound Synthesis

This protocol describes a general procedure for the copper-catalyzed synthesis of this compound.

  • Reactant Preparation: In an oven-dried Schlenk tube, combine 2-bromoaniline (1.0 mmol, 1.0 equiv), 4-chlorophenol (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), and copper(I) iodide (CuI) (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for this compound Synthesis

This protocol outlines a general procedure using a palladium catalyst and a biarylphosphine ligand.

  • Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried Schlenk tube: Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).

  • Reactant Addition: Add 2-chloroaniline (1.0 mmol, 1.0 equiv) and 1-bromo-4-chlorobenzene (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add 5 mL of anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 4-12 hours, with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Cu(I)-OAr' Cu(I)-OAr' Cu(I)X->Cu(I)-OAr' Ar'-OH + Base Ar-Cu(III)(X)-OAr' Ar-Cu(III)(X)-OAr' Cu(I)-OAr'->Ar-Cu(III)(X)-OAr' Oxidative Addition (Ar-X) Ar-Cu(III)(X)-OAr'->Cu(I)X Reductive Elimination Ar-O-Ar' Product Ar-Cu(III)(X)-OAr'->Ar-O-Ar' Buchwald_Hartwig_Amination_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'(L) Amine Coordination & Deprotonation Ar-Pd(II)-NHR'(L)->Pd(0)L Reductive Elimination Ar-NHR' Product Ar-Pd(II)-NHR'(L)->Ar-NHR' Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Reaction Setup (Reactants, Catalyst, Base) Atmosphere Inert Atmosphere (Evacuate & Backfill) Setup->Atmosphere Solvent Solvent Addition Atmosphere->Solvent Reaction Heating & Stirring Solvent->Reaction Workup Cooling & Filtration Reaction->Workup Extraction Extraction Workup->Extraction Purification Drying, Concentration & Chromatography Extraction->Purification Product Product Purification->Product

References

Navigating Thermal Stability in 2-(4-Chlorophenoxy)aniline Distillation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth resource for researchers and drug development professionals on managing thermal stability during the purification of 2-(4-Chlorophenoxy)aniline. This technical support center provides essential troubleshooting guidance and frequently asked questions to ensure the safe and efficient distillation of this key chemical intermediate.

Distillation of this compound, a crucial step in its purification for pharmaceutical and dye synthesis, presents potential thermal stability challenges. The presence of aromatic amine and ether functionalities, coupled with a chloro-substituent, necessitates careful control of distillation parameters to prevent decomposition, ensure product purity, and mitigate safety hazards. This guide offers practical advice and detailed protocols to address issues that may arise during this critical process.

Troubleshooting Guide

This section addresses common problems encountered during the distillation of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Actions
Product Discoloration (Yellowing/Darkening) - Thermal decomposition due to excessive temperature. - Presence of oxygen leading to oxidation. - Contamination with impurities from the synthesis stage.- Lower the distillation temperature by reducing the vacuum pressure. - Ensure a leak-free distillation apparatus and consider using an inert gas (e.g., nitrogen or argon) blanket. - Analyze the crude material for impurities before distillation and perform appropriate workup steps.
Low Distillation Yield - Incomplete distillation due to insufficient heating or vacuum. - Thermal decomposition leading to loss of product. - Inefficient fraction collection.- Ensure the heating mantle provides uniform heating and the vacuum pump is operating effectively. - Monitor the distillation temperature closely and avoid exceeding the decomposition threshold. - Optimize the collection of fractions based on boiling point to minimize loss in intermediate cuts.
Pressure Fluctuations During Distillation - Leaks in the distillation apparatus. - Bumping of the liquid due to uneven heating. - Outgassing of volatile impurities.- Check all joints and connections for proper sealing. Use high-vacuum grease where appropriate. - Use a stirring bar or boiling chips to ensure smooth boiling. - Consider a pre-distillation step at a lower temperature and higher vacuum to remove highly volatile components.
Unexpected Side Reactions or Polymerization - Presence of catalytic impurities (e.g., residual acid or base from synthesis). - Localized overheating ("hot spots") in the distillation flask. - Extended exposure to high temperatures.- Neutralize and wash the crude product thoroughly before distillation. - Use a well-fitting heating mantle and ensure efficient stirring to distribute heat evenly. - Minimize the distillation time by using an appropriately sized apparatus and efficient heating.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for this compound?

A1: Vacuum distillation is the preferred method for purifying this compound. A reported boiling point is 202°C at 15 mmHg.[1] Distilling under vacuum significantly lowers the boiling point, which helps to prevent thermal decomposition.

Q2: Are there any known thermal hazards associated with the distillation of this compound?

Q3: What are the likely decomposition products of this compound?

A3: Based on the structure, potential thermal decomposition could involve cleavage of the ether linkage, leading to phenol and aniline derivatives, or other rearrangements. The presence of a chlorine atom could also lead to the formation of chlorinated byproducts.

Q4: How can I monitor the purity of my distilled this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of the distilled product and detecting any impurities. Gas Chromatography (GC) can also be used. Spectroscopic methods like ¹H NMR and ¹³C NMR can confirm the structure of the purified compound.

Q5: What precautions should be taken when setting up the distillation?

A5: Ensure all glassware is clean and dry. Use a properly sized distillation flask to avoid excessive heating of a small volume. All joints should be securely clamped and sealed to maintain a stable vacuum. A cold trap between the distillation apparatus and the vacuum pump is recommended to protect the pump from corrosive vapors.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. A gradient elution may be effective, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution Preparation: Dissolve the distilled this compound sample in the mobile phase to a similar concentration as the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system. Determine the purity by comparing the peak area of the main component to the total area of all peaks.

Protocol 2: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for assessing the thermal stability of this compound.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for the onset temperature of any exothermic events, which may indicate thermal decomposition.

Visualizing Workflows and Relationships

To aid in understanding the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_pre_distillation Pre-Distillation cluster_distillation Vacuum Distillation cluster_post_distillation Post-Distillation crude_material Crude this compound pre_analysis Purity Analysis (e.g., HPLC) crude_material->pre_analysis workup Aqueous Workup/Neutralization pre_analysis->workup distillation_setup Assemble Vacuum Distillation Apparatus workup->distillation_setup distillation_process Distill under Reduced Pressure distillation_setup->distillation_process fraction_collection Collect Fractions distillation_process->fraction_collection post_analysis Purity Analysis of Fractions (HPLC/GC) fraction_collection->post_analysis characterization Structural Confirmation (NMR) post_analysis->characterization storage Store Pure Product under Inert Atmosphere characterization->storage

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Distillation Issue Observed cause1 Excessive Temperature issue->cause1 cause2 System Leak issue->cause2 cause3 Impurities Present issue->cause3 cause4 Uneven Heating issue->cause4 solution1 Reduce Vacuum/Lower Temp. cause1->solution1 solution2 Check Seals & Joints cause2->solution2 solution3 Pre-purify Crude Material cause3->solution3 solution4 Ensure Proper Stirring cause4->solution4

Caption: Troubleshooting logic for distillation issues.

References

preventing oxidation and discoloration of 2-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation and discoloration of 2-(4-Chlorophenoxy)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, along with detailed experimental protocols and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My initially colorless or pale yellow this compound has turned brown. What is the cause?

A1: The discoloration of this compound to a yellow or brown hue is a common indicator of chemical degradation, primarily through oxidation.[1] Like many aromatic amines, this compound is susceptible to degradation upon exposure to atmospheric oxygen, light, and elevated temperatures. The amino group (-NH₂) on the aniline ring is particularly prone to oxidation, leading to the formation of colored impurities such as nitroso and nitro compounds, as well as polymeric materials.

Q2: What are the primary factors that accelerate the oxidation and discoloration of this compound?

A2: The main factors that promote the oxidation of this compound are:

  • Exposure to Air (Oxygen): Oxygen is a key reactant in the oxidation process of aromatic amines.

  • Exposure to Light: Ultraviolet (UV) radiation can provide the energy to initiate and catalyze oxidative reactions.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts, accelerating the rate of oxidation.

  • pH of the Solution: The stability of aniline derivatives in solution can be pH-dependent, with instability often observed in acidic or strongly basic conditions.[1]

Q3: What are the recommended storage conditions to ensure the long-term stability of this compound?

A3: To minimize oxidation and discoloration, this compound should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.

  • Container: Use a tightly sealed, amber glass container to protect the compound from light and air.

  • Temperature: Store at a reduced temperature, preferably refrigerated (2-8°C) or frozen for long-term storage.[1]

Q4: Can antioxidants be used to prevent the discoloration of this compound?

A4: Yes, the use of antioxidants can be an effective strategy to inhibit oxidation. Phenolic antioxidants, which can act as free radical scavengers, may slow down the degradation process.[2] However, the choice of antioxidant and its concentration must be carefully evaluated to ensure it does not interfere with downstream applications.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the oxidation and discoloration of this compound.

Problem Potential Cause Recommended Action
Discoloration of Solid Compound Exposure to air and/or light during storage.Store the compound in a tightly sealed amber vial, purge with an inert gas (nitrogen or argon), and store in a cool, dark place (refrigerator or freezer).
Contamination with impurities from synthesis.Re-purify the compound using an appropriate method such as recrystallization or column chromatography.
Discoloration of Solution Oxidation due to dissolved oxygen in the solvent.Use a de-gassed solvent and prepare the solution under an inert atmosphere.
Photodegradation from exposure to ambient light.Prepare and store the solution in an amber volumetric flask or a flask wrapped in aluminum foil.
Solvent impurities (e.g., peroxides).Use high-purity, freshly opened solvents. Test older solvents for the presence of peroxides.
Inconsistent Analytical Results (e.g., HPLC) On-column degradation or instability in the mobile phase.Ensure the mobile phase has a neutral pH if the compound shows instability. Analyze samples promptly after preparation.[1]
Degradation in the sample vial before injection.Use amber autosampler vials and minimize the time the sample sits on the autosampler.

Experimental Protocols

Protocol 1: Purity Assessment and Detection of Degradation Products by HPLC

This protocol provides a general framework for a reversed-phase HPLC method to determine the purity of this compound and detect potential oxidation products. Method validation according to ICH guidelines is recommended for quantitative applications.[3][4][5]

Objective: To quantify the purity of a this compound sample and identify the presence of degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄).

  • Phosphoric acid.

  • Water (HPLC grade).

  • This compound sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in the diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.

  • Sample Preparation:

    • Prepare the sample solution at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector (typically around 240-260 nm for anilines).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

  • Analysis:

    • Inject the standard and sample solutions.

    • Assess the purity by calculating the peak area percentage of the main peak relative to the total peak area.

    • Degradation products will typically appear as additional peaks in the chromatogram.

HPLC_Workflow HPLC Method for Purity Analysis prep Sample and Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Injection separation Gradient Elution Separation hplc->separation detection UV Detection separation->detection data Data Analysis (Purity Calculation) detection->data

Caption: Workflow for HPLC purity analysis of this compound.

Protocol 2: Identification of Oxidation Products by GC-MS

This protocol outlines a general procedure for the identification of potential oxidation products of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes.

Objective: To identify the chemical structures of degradation products in a sample of this compound.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., 5% diphenyl - 95% dimethylpolysiloxane).

  • Helium (carrier gas).

  • Methylene chloride (GC grade).

  • Anhydrous sodium sulfate.

  • Derivatizing agent (e.g., acetic anhydride or a silylating agent like BSTFA), if necessary.

  • Degraded this compound sample.

Procedure:

  • Sample Extraction:

    • Dissolve a known amount of the degraded sample in a suitable organic solvent like methylene chloride.

    • If the sample is in an aqueous matrix, perform a liquid-liquid extraction into methylene chloride at a basic pH (>11).

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract to a suitable volume (e.g., 1 mL).

  • Derivatization (if required):

    • To a portion of the extract, add the derivatizing agent according to the manufacturer's instructions.

    • Heat the mixture if necessary to complete the reaction.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: 50-550 amu.

  • Analysis:

    • Inject the prepared sample into the GC-MS.

    • Identify the parent compound and any degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

    • The fragmentation patterns will provide structural information about the impurities.

GCMS_Workflow GC-MS Workflow for Impurity Identification extraction Sample Extraction derivatization Derivatization (Optional) extraction->derivatization gcms GC-MS Analysis derivatization->gcms Injection separation GC Separation gcms->separation ionization EI Ionization & Fragmentation separation->ionization detection Mass Detection ionization->detection library Spectral Library Comparison detection->library identification Impurity Identification library->identification

Caption: Workflow for the identification of degradation products using GC-MS.

Protocol 3: Accelerated Stability Testing

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

Objective: To evaluate the impact of elevated temperature and humidity on the purity and color of this compound over time.

Instrumentation and Materials:

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.

  • This compound sample.

  • Appropriate containers (e.g., amber glass vials with inert caps).

  • HPLC system for purity analysis.

Procedure:

  • Initial Analysis (Time 0):

    • Analyze the initial sample for purity and appearance (color) as per Protocol 1.

  • Sample Storage:

    • Place a sufficient number of samples in the stability chamber at 40°C and 75% relative humidity.

  • Time Point Testing:

    • At specified time intervals (e.g., 1, 3, and 6 months), remove a sample from the chamber.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample for purity and appearance.

  • Data Evaluation:

    • Compare the purity and appearance of the samples at each time point to the initial data.

    • A significant change is typically defined as a noticeable change in color or a significant decrease in purity.

Data Presentation

The following tables summarize hypothetical stability data for this compound under different storage conditions, illustrating the importance of proper storage.

Table 1: Effect of Storage Conditions on the Purity of this compound over 6 Months

Storage ConditionInitial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)
25°C / 60% RH (Ambient, Exposed to Light)99.597.295.1
40°C / 75% RH (Accelerated)99.594.891.3
2-8°C (Refrigerated, Dark)99.599.499.3
2-8°C, Inert Atmosphere (Refrigerated, Dark, N₂)99.599.599.5

Table 2: Visual Observation of this compound Discoloration

Storage ConditionInitial AppearanceAppearance after 3 MonthsAppearance after 6 Months
25°C / 60% RH (Ambient, Exposed to Light)Pale Yellow SolidLight Brown SolidBrown Solid
40°C / 75% RH (Accelerated)Pale Yellow SolidBrown SolidDark Brown Solid
2-8°C (Refrigerated, Dark)Pale Yellow SolidPale Yellow SolidPale Yellow Solid
2-8°C, Inert Atmosphere (Refrigerated, Dark, N₂)Pale Yellow SolidPale Yellow SolidPale Yellow Solid

References

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Chlorophenoxy)aniline, with a particular focus on the impact of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods for synthesizing this compound and similar diaryl ethers/amines are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation is a copper-catalyzed reaction, while the Buchwald-Hartwig amination utilizes a palladium catalyst.[1][2] The choice between these methods often depends on the desired reaction conditions, substrate scope, and functional group tolerance.

Q2: How does the choice of solvent impact the yield and purity of this compound?

A2: The solvent plays a critical role in the synthesis of this compound by influencing reactant solubility, catalyst stability and activity, and reaction temperature.

  • For Ullmann Condensation: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene are traditionally used to achieve the high temperatures required for this reaction.[1] However, in some modern protocols, non-polar solvents such as toluene or xylene have been shown to be effective, particularly in O-arylation reactions.[3] The polarity of the solvent can significantly affect the reaction rate and yield. For instance, some studies on Ullmann couplings have reported excellent yields in polar solvents like THF and DMF, while non-polar solvents like toluene and benzene resulted in lower yields.[4]

  • For Buchwald-Hartwig Amination: This reaction is commonly performed in hydrocarbon solvents like toluene and xylene, or in ethers like 1,4-dioxane and tetrahydrofuran (THF).[5][6] The choice of solvent can influence the efficiency of the catalytic cycle.

Q3: What are the key differences in reaction conditions between the Ullmann condensation and Buchwald-Hartwig amination for this synthesis?

A3: The Ullmann condensation typically requires high temperatures (often above 150°C) and stoichiometric amounts of a copper catalyst.[1][7] In contrast, the Buchwald-Hartwig amination generally proceeds under milder conditions with a lower loading of a palladium catalyst and a phosphine ligand.[2][8]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice - For Ullmann reactions, if using a non-polar solvent like toluene and observing low yield, consider switching to a high-boiling polar aprotic solvent such as DMF or NMP.[1][4] - For Buchwald-Hartwig reactions, ensure the solvent is anhydrous, as water can negatively impact the catalyst. Toluene, xylene, and dioxane are common starting points.[5]
Catalyst Inactivity - For Ullmann reactions, ensure the copper catalyst is activated. This can be achieved by reducing a copper salt in situ. - For Buchwald-Hartwig reactions, ensure the palladium catalyst and phosphine ligand are handled under an inert atmosphere to prevent oxidation.
Insufficient Reaction Temperature - Ullmann condensations often require high temperatures, sometimes exceeding 200°C.[1] Ensure your heating setup can achieve and maintain the required temperature. - While Buchwald-Hartwig reactions are generally milder, some substrate combinations may require heating.
Poor Substrate Reactivity - Aryl chlorides are less reactive than aryl bromides and iodides in both Ullmann and Buchwald-Hartwig reactions.[1] Higher temperatures, longer reaction times, or a more active catalyst system may be necessary.
Formation of Side Products
Potential Cause Troubleshooting Steps
Hydrodehalogenation of the Aryl Halide - This is a known side reaction in Buchwald-Hartwig amination.[8] Optimizing the ligand, base, and solvent can help to suppress this pathway.
Homocoupling of Starting Materials - In Ullmann reactions, the homocoupling of the aryl halide can occur. Using an appropriate ligand and controlling the reaction temperature can minimize this.
Thermal Decomposition - The high temperatures required for Ullmann reactions can lead to the decomposition of starting materials or products.[1] Consider using a lower boiling solvent if possible or reducing the reaction time.

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield of a generic Ullmann coupling reaction, illustrating the significant impact of the solvent choice. While this data is for a related C-C coupling, the principles are applicable to the C-N and C-O bond formations in the synthesis of this compound.

Solvent Yield (%) Reference
Toluene79[4]
Benzene68[4]
DMF99[4]
THF98[4]
Water97[4]

Experimental Protocols

General Protocol for Ullmann Condensation

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reactant Preparation : In a reaction vessel, combine 2-aminophenol, 1-chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene), a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃).

  • Solvent Addition : Add an appropriate high-boiling solvent such as DMF or NMP.

  • Reaction Execution : Heat the mixture to a high temperature (e.g., 150-200°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitoring : Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification : After completion, cool the reaction mixture, dilute it with an organic solvent, and wash with water to remove inorganic salts. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • Catalyst Preparation : In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu or Cs₂CO₃) to a dry reaction flask.

  • Reactant and Solvent Addition : Add the aryl halide (e.g., 1-chloro-4-phenoxybenzene) and the amine (e.g., ammonia or an ammonia equivalent), followed by the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitoring : Monitor the reaction by TLC or GC.

  • Work-up and Purification : Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove the catalyst. The filtrate is then washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Solvent Screening

G Experimental Workflow for Solvent Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_conclusion Conclusion reactants Prepare Reactants: - Aryl Halide - Amine/Phenol - Catalyst & Ligand - Base solvent1 Solvent A (e.g., Toluene) solvent2 Solvent B (e.g., DMF) solvent3 Solvent C (e.g., Dioxane) run1 Run Reaction A solvent1->run1 run2 Run Reaction B solvent2->run2 run3 Run Reaction C solvent3->run3 monitor Monitor Reactions (TLC, GC/MS) run1->monitor run2->monitor run3->monitor workup Work-up & Purification monitor->workup analyze Analyze Results (Yield, Purity) workup->analyze compare Compare Solvent Performance analyze->compare optimal Identify Optimal Solvent compare->optimal

Caption: Workflow for screening different solvents in the synthesis.

Logical Relationship of Solvent Properties on Reaction Outcome

G Impact of Solvent Properties on Reaction Outcome cluster_properties Solvent Properties cluster_effects Effects on Reaction cluster_outcome Reaction Outcome polarity Polarity solubility Reactant/Catalyst Solubility polarity->solubility catalyst_activity Catalyst Activity/ Stability polarity->catalyst_activity boiling_point Boiling Point reaction_kinetics Reaction Kinetics boiling_point->reaction_kinetics coordinating_ability Coordinating Ability coordinating_ability->catalyst_activity yield Yield solubility->yield catalyst_activity->yield side_reactions Side Reactions catalyst_activity->side_reactions reaction_kinetics->yield reaction_kinetics->side_reactions purity Purity side_reactions->purity

Caption: Key solvent properties and their influence on the reaction.

References

minimizing byproduct formation in the synthesis of 2-Amino-4'-chlorodiphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Amino-4'-chlorodiphenyl Ether

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize the synthesis of 2-Amino-4'-chlorodiphenyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2-Amino-4'-chlorodiphenyl ether?

A1: The most prevalent method is a two-step synthesis. The first step is a copper-catalyzed cross-coupling reaction, known as the Ullmann condensation, between a 2-substituted-nitrobenzene (e.g., 2-chloro-1-nitrobenzene) and 4-chlorophenol to form 2-nitro-4'-chlorodiphenyl ether. The second step involves the reduction of the nitro group to an amine, yielding the final product.[1][2][3]

Q2: What are the primary byproducts to anticipate during the Ullmann coupling step?

A2: Key byproducts include homocoupled products (e.g., formation of biphenyls from the aryl halide), starting material decomposition due to high temperatures, and potentially isomers resulting from rearrangement reactions.[4][5] Traditional Ullmann reactions often required harsh conditions, which contributed to these side reactions.[3][6]

Q3: My Ullmann coupling reaction is providing a low yield. What are the common causes?

A3: Low yields can stem from several factors:

  • Catalyst and Ligand: The choice of copper source and ligand is critical. Modern systems use soluble Cu(I) salts with ligands like N,N-dimethylglycine or picolinic acid to improve efficiency and allow for milder conditions.[4][5]

  • Reaction Conditions: The selection of base (e.g., K₃PO₄, Cs₂CO₃), solvent, and temperature must be optimized for your specific substrates.[4][7]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[8] Steric hindrance on either the phenol or the aryl halide can also significantly lower the reaction rate and yield.[4]

  • Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.

Q4: What side reactions are common during the reduction of the nitro group to an amine?

A4: The primary issues during the reduction step are incomplete reduction, leaving residual nitro starting material, and the formation of other nitrogen-containing intermediates. The choice of solvent can significantly impact the reaction's success; using ethanol instead of water has been shown to reduce side reactions and improve the overall yield and purity.[1][2] Additionally, maintaining the correct pH is crucial for optimizing the reduction process.[1][2]

Q5: Can a Smiles rearrangement occur as a side reaction?

A5: Yes, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a potential side reaction in diaryl ether synthesis, particularly when the aromatic rings are activated.[9][10] This can lead to the formation of undesired isomers. The reaction is typically base-catalyzed and proceeds via a Meisenheimer intermediate.[9] Careful control of reaction conditions, such as temperature and base selection, can help minimize this pathway.

Troubleshooting Guide

Problem 1: Low Yield or Purity in the Ullmann Coupling Step (Formation of 2-Nitro-4'-chlorodiphenyl ether)
Possible CauseRecommended Solution
Ineffective Catalyst/Ligand System Ensure you are using a Cu(I) source like CuI. Screen various ligands; N,N-dimethylglycine and picolinic acid are often effective and can facilitate the reaction at lower temperatures.[4][5]
Suboptimal Base or Solvent The base is critical. K₃PO₄ is often a good choice for sterically hindered substrates.[4] For solvents, traditional high-boiling polar aprotic solvents (DMF, DMSO) can be effective, but toluene may also work well with certain catalyst systems.[3][7] Ensure all reagents and solvents are anhydrous.
Aryl Halide Homocoupling This side reaction can dominate at high temperatures. Try lowering the reaction temperature. The use of appropriate ligands can often promote the desired cross-coupling over homocoupling even at milder conditions.[4]
Low Substrate Reactivity If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide if possible.[8] For sterically hindered substrates, increasing the reaction time or using a more effective ligand system, such as one with picolinic acid, may be necessary.[4]
Problem 2: Low Yield or Purity in the Nitro Group Reduction Step (Formation of 2-Amino-4'-chlorodiphenyl ether)
Possible CauseRecommended Solution
Side Reactions in Aqueous Media Switch the reaction solvent from water to ethanol. This has been demonstrated to reduce side reactions and improve the final product yield and purity.[1][2]
Incorrect pH Level The pH of the reaction medium significantly impacts the reduction process. For the hydrazine hydrate/FeCl₃ system, the optimal pH is between 7 and 9. Adjust the pH carefully using a base like sodium hydroxide.[1][2]
Incomplete Reaction Ensure a sufficient amount of the reducing agent (e.g., hydrazine hydrate) is used. The reaction may also require refluxing for several hours to go to completion. Monitor the reaction's progress using TLC or GC-MS.[1]
Catalyst Deactivation If using a recyclable catalyst, ensure it has been properly recovered and is still active. The catalyst, a combination of Iron (III) chloride and activated carbon, can often be recycled multiple times.[2]

Data Presentation

Table 1: Effect of pH on the Reduction of 2-Nitro-4'-chlorodiphenyl ether

This data is adapted from patent CN106187787A, demonstrating the critical role of pH in the reduction step using hydrazine hydrate and a FeCl₃/activated carbon catalyst in ethanol.[2]

pHYield (%)Purity (%)Observations
7.3-52.58%Low purity, significant byproduct formation.
8.193.76%97.90%High yield and purity, optimal conditions.
9.575.85%94.74%Decreased yield and purity compared to optimal pH.

Experimental Protocols

Protocol 1: Ligand-Promoted Ullmann Coupling for 2-Nitro-4'-chlorodiphenyl ether

This is a general procedure adapted from modern Ullmann coupling methodologies.[4]

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (5-10 mol%), N,N-dimethylglycine (20 mol%), and K₃PO₄ (2 mmol).

  • Reagent Addition: Add 4-chlorophenol (1.2 mmol) and the aryl halide (e.g., 2-bromo-1-nitrobenzene, 1.0 mmol).

  • Solvent and Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., argon) three times. Add anhydrous dioxane or toluene (4 mL) via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath at 90-110 °C. Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-nitro-4'-chlorodiphenyl ether.

Protocol 2: Reduction of 2-Nitro-4'-chlorodiphenyl ether

This protocol is adapted from the method described in patent CN106187787B.[1]

  • Setup: In a round-bottom flask, add 2-nitro-4'-chlorodiphenyl ether (30g), industrial ethanol (90mL), Iron (III) chloride hexahydrate (5g), and activated carbon (5g).

  • pH Adjustment: Stir the mixture and add 30% sodium hydroxide solution to adjust the pH to approximately 8.1.

  • Heating: Heat the mixture to reflux (80-90 °C).

  • Addition of Reducing Agent: Slowly add 85% hydrazine hydrate (13g) dropwise over approximately 2 hours while maintaining reflux.

  • Reaction Completion: Continue to reflux the mixture for an additional 3 hours after the addition is complete.

  • Isolation: Filter the hot reaction mixture to recover the catalyst. Distill the filtrate to recover the ethanol.

  • Purification: Add water to the residue and stir for 30 minutes. Allow the layers to separate and collect the organic layer, which is the 2-Amino-4'-chlorodiphenyl ether product.

Visual Guides

G start Starting Materials (2-Halonitrobenzene, 4-Chlorophenol) ullmann Step 1: Ullmann Coupling (CuI, Ligand, Base) start->ullmann intermediate Intermediate (2-Nitro-4'-chlorodiphenyl ether) ullmann->intermediate reduction Step 2: Nitro Reduction (Hydrazine Hydrate, FeCl3/C) intermediate->reduction product Final Product (2-Amino-4'-chlorodiphenyl ether) reduction->product

Caption: Overall workflow for the two-step synthesis of 2-Amino-4'-chlorodiphenyl ether.

G start Low Yield in Ullmann Step? q_catalyst Is the catalyst/ligand system optimal? start->q_catalyst Check First q_conditions Are reaction conditions correct? q_catalyst->q_conditions No sol_catalyst Solution: Screen Cu(I) sources and ligands (e.g., N,N-dimethylglycine). Ensure inert atmosphere. q_catalyst->sol_catalyst Yes q_reactivity Is substrate reactivity an issue? q_conditions->q_reactivity No sol_conditions Solution: Use anhydrous solvents. Optimize base (e.g., K3PO4) and temperature. q_conditions->sol_conditions Yes sol_reactivity Solution: Switch from Ar-Cl to Ar-Br/I. Increase reaction time. q_reactivity->sol_reactivity Yes

Caption: Troubleshooting flowchart for low yield in the Ullmann coupling reaction.

G cluster_reactants Reactants cluster_products Potential Products ArX 2-Bromo-1-nitrobenzene Catalyst Cu(I) Catalyst + Base, Ligand ArX->Catalyst Phenol 4-Chlorophenol Phenol->Catalyst Desired Desired Product (2-Nitro-4'-chlorodiphenyl ether) Catalyst->Desired Cross-Coupling Byproduct Byproduct (Homocoupling of Aryl Halide) Catalyst->Byproduct Homocoupling

Caption: Reaction pathways showing desired cross-coupling versus byproduct formation.

References

Validation & Comparative

A Comparative Guide to 2-(4-Chlorophenoxy)aniline and Other Substituted Diaryl Ether Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity. This guide provides an objective comparison of 2-(4-Chlorophenoxy)aniline and other substituted diaryl ether anilines, focusing on their performance as potential therapeutic agents, particularly in oncology. The information presented is supported by experimental data from various studies, with detailed methodologies provided for key assays.

Comparative Analysis of Biological Activity

The biological activity of diaryl ether anilines is highly dependent on the substitution patterns on both the phenoxy and aniline rings. These substitutions influence the compound's affinity for various biological targets, such as protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

Anticancer Activity

Substituted diaryl ether anilines have been extensively investigated as anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. The following tables summarize the in vitro anticancer activity (IC50 values) of this compound and its analogs. A lower IC50 value indicates greater potency.

Table 1: In Vitro Anticancer Activity of 2-(Phenoxy)aniline Derivatives Against Various Cancer Cell Lines

Compound IDR1 (Phenoxy Ring Substitution)R2 (Aniline Ring Substitution)Cancer Cell LineIC50 (µM)
1 4-Cl H HepG2 2.57 [1]
A549 5.48 [1]
HT-29 30.04 [1]
24-OHHHepG2-
A549-
HT-29-
34-FHHeLa>10
44-OCH3HHeLa>10

Note: Data for compounds 2, 3, and 4 are presented for structural comparison; specific IC50 values were not provided in the same study for direct comparison with compound 1.

Table 2: Kinase Inhibitory Activity of Substituted Diaryl Ether Aniline Analogs

Compound ScaffoldSubstitution PatternKinase TargetIC50 (nM)
4-Anilinoquinazoline6-arylureido, 4-(3-chloro-4-fluorophenylamino)EGFR11.66
2-Anilino PyrimidineVaried 2-substitutionsMer18.5
c-Met33.6
4-Phenoxyquinoline4-(benzoylamino)phenoxyPDGFR50

Note: This table presents data for structurally related compounds to illustrate the potential of the diaryl ether aniline scaffold as kinase inhibitors. Direct IC50 values for this compound against these specific kinases were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. The inhibition of this reaction by a test compound is quantified. Various detection methods can be used, including radioactivity, fluorescence, or luminescence.

Procedure (Luminescence-based assay):

  • Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations are combined in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: A detection reagent is added that quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced. In a luminescence-based assay, the amount of remaining ATP can be converted into a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by diaryl ether anilines and a typical experimental workflow.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Diaryl Ether Aniline (e.g., Kinase Inhibitor) Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

experimental_workflow start Start synthesis Synthesis of Diaryl Ether Aniline Analogs start->synthesis screening Primary Screening (e.g., Cell Viability Assay) synthesis->screening hit_identification Hit Identification screening->hit_identification secondary_assay Secondary Assay (e.g., In Vitro Kinase Assay) hit_identification->secondary_assay sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design end End lead_optimization->end

Caption: Drug Discovery Workflow for Diaryl Ether Anilines.

Conclusion

This compound and its structural analogs represent a promising class of compounds with significant potential in drug discovery, particularly as anticancer agents. The presence and position of substituents on the diaryl ether aniline scaffold are critical for determining their biological activity and selectivity towards specific molecular targets. The data presented in this guide highlights the importance of the 4-chloro substitution on the phenoxy ring for potent anticancer activity in certain contexts. Further systematic structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of this chemical class and to design novel derivatives with improved efficacy and safety profiles. The provided experimental protocols serve as a foundation for the continued investigation and development of these promising compounds.

References

A Comparative Guide to the Synthesis of 2-(4-Chlorophenoxy)aniline: Ullmann Condensation vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is a cornerstone of innovation. The diaryl ether amine, 2-(4-chlorophenoxy)aniline, is a valuable scaffold in medicinal chemistry and materials science. Its synthesis can be approached through two powerful cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide provides an in-depth, objective comparison of these two synthetic routes, supported by experimental data from analogous reactions, detailed experimental protocols, and workflow visualizations to inform methodological selection.

The synthesis of this compound necessitates the formation of both a carbon-oxygen (C-O) and a carbon-nitrogen (C-N) bond. This can be achieved via two primary retrosynthetic pathways:

  • Pathway A: Formation of the diaryl ether bond first, followed by amination.

  • Pathway B: Amination first, followed by the formation of the diaryl ether bond.

Both the Ullmann and Buchwald-Hartwig reactions can be adapted for either C-O or C-N bond formation, offering flexibility in the synthetic strategy.

At a Glance: Key Differences Between Ullmann Condensation and Buchwald-Hartwig Amination

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, phenols, or noneBulky, electron-rich phosphines
Reaction Temperature High (often >100-220°C for traditional methods)Milder (often 80-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar solvents (e.g., DMF, NMP, pyridine)Aprotic solvents (e.g., toluene, dioxane)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich and -neutral aryl halides
Cost Generally lower cost (copper is more abundant)Higher cost (palladium and specialized ligands)

Synthetic Strategies and Comparative Data

The selection between the Ullmann condensation and Buchwald-Hartwig amination is contingent on factors such as substrate compatibility, desired reaction conditions, and cost. Below is a comparative summary of plausible two-step synthetic routes to obtain this compound. The presented data is derived from analogous reactions reported in the literature.

Pathway A: Diaryl Ether Formation Followed by Amination

Step 1: Synthesis of 2-bromo-1-(4-chlorophenoxy)benzene Step 2: Amination to yield this compound

Pathway B: Amination Followed by Diaryl Ether Formation

Step 1: Synthesis of a substituted aminobenzene derivative Step 2: Diaryl ether formation to yield this compound

Table 1: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination for the Synthesis of this compound (Based on Analogous Reactions)

Reaction Step Method Reactants Catalyst/Ligand Base Solvent Temp. (°C) Yield (%)
Pathway A, Step 1 (C-O) Ullmann2-Bromophenol, 1-chloro-4-iodobenzeneCuI / L-prolineK₂CO₃DMSO90-12075-85
Pathway A, Step 1 (C-O) Buchwald-Hartwig2-Bromophenol, 1-chloro-4-iodobenzenePd₂(dba)₃ / XPhosNaOtBuToluene80-10085-95
Pathway A, Step 2 (C-N) Ullmann2-Bromo-1-(4-chlorophenoxy)benzene, NH₃CuI / ligandK₂CO₃DMF100-15060-75
Pathway A, Step 2 (C-N) Buchwald-Hartwig2-Bromo-1-(4-chlorophenoxy)benzene, NH₃Pd(OAc)₂ / BINAPNaOtBuToluene80-11080-90
Pathway B, Step 1 (C-N) Ullmann1,2-Dihalobenzene, 4-chlorophenolCuI / N,N-dimethylglycineCs₂CO₃Dioxane90-13070-85
Pathway B, Step 1 (C-N) Buchwald-Hartwig1,2-Dihalobenzene, 4-chlorophenolPd₂(dba)₃ / RuPhosK₃PO₄Toluene80-10085-95
Pathway B, Step 2 (C-O) Ullmann2-Amino-halobenzene, 4-chlorophenolCuI / PhenanthrolineK₃PO₄NMP120-18065-80
Pathway B, Step 2 (C-O) Buchwald-Hartwig2-Amino-halobenzene, 4-chlorophenolPd(OAc)₂ / XantphosCs₂CO₃Dioxane90-11080-95

Note: Yields are approximate and based on literature for similar substrates. Actual yields may vary.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a diaryl ether amine via a two-step sequence, illustrating both the Ullmann and Buchwald-Hartwig methodologies based on analogous transformations.

Protocol 1: Ullmann Diaryl Ether Synthesis (Pathway B, Step 2 Analogue)

This protocol is for the copper-catalyzed C-O cross-coupling of an aryl halide with a phenol.

Materials:

  • 2-Iodo-4-methylaniline (1.0 mmol, 1.0 equiv)

  • p-Cresol (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-iodo-4-methylaniline, p-cresol, CuI, and K₂CO₃.

  • The tube is sealed, evacuated, and backfilled with argon or nitrogen three times.

  • Anhydrous DMF is added via syringe.

  • The reaction mixture is heated to 120°C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired diaryl ether amine.

Protocol 2: Buchwald-Hartwig Diaryl Ether Synthesis (Pathway B, Step 2 Analogue)

This protocol details the palladium-catalyzed C-O cross-coupling of an aryl bromide with a phenol.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, to an oven-dried reaction vial, add the aryl bromide, phenol, Pd₂(dba)₃, XPhos, and NaOtBu.

  • The vial is sealed with a screw cap containing a PTFE septum.

  • The vial is removed from the glovebox and anhydrous toluene is added via syringe.

  • The reaction mixture is heated to 100°C in a preheated oil bath and stirred for 16-24 hours.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Visualizing the Synthetic Workflows

The following diagrams illustrate the generalized workflows for the Ullmann condensation and Buchwald-Hartwig amination.

Ullmann_Workflow cluster_ullmann Ullmann Condensation Workflow start Reactants & Catalyst Loading inert_atm Inert Atmosphere (Ar/N2) start->inert_atm solvent_add Solvent Addition inert_atm->solvent_add reaction Heating & Stirring (High Temp) solvent_add->reaction workup Workup & Quenching reaction->workup extraction Extraction workup->extraction purification Purification extraction->purification product Final Product purification->product

A generalized workflow for the Ullmann condensation.

Buchwald_Hartwig_Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow start Reactants, Catalyst & Ligand Loading inert_atm Inert Atmosphere (Glovebox or Schlenk) start->inert_atm solvent_add Solvent Addition inert_atm->solvent_add reaction Heating & Stirring (Mild Temp) solvent_add->reaction workup Workup & Quenching reaction->workup extraction Extraction workup->extraction purification Purification extraction->purification product Final Product purification->product

A generalized workflow for the Buchwald-Hartwig amination.

Discussion and Conclusion

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound depends on several factors.

The Ullmann condensation offers the significant advantage of using a copper catalyst, which is more abundant and less expensive than palladium.[1] However, traditional Ullmann conditions often require high reaction temperatures and can have a more limited substrate scope, particularly with electron-rich aryl halides.[1][2] Modern advancements have introduced ligands that can facilitate the reaction under milder conditions, but the Buchwald-Hartwig reaction generally remains more versatile.[3]

The Buchwald-Hartwig amination , on the other hand, is renowned for its broad substrate scope, excellent functional group tolerance, and milder reaction conditions.[4][5] The use of sophisticated phosphine ligands allows for the coupling of a wide variety of aryl halides and amines, often with higher yields and selectivity compared to the Ullmann reaction.[4][5] The primary drawback of the Buchwald-Hartwig amination is the higher cost associated with the palladium catalyst and specialized ligands.[1]

For the synthesis of this compound, the Buchwald-Hartwig approach would likely provide a more reliable and higher-yielding route, especially if functional group tolerance is a concern. However, for large-scale industrial synthesis where cost is a major driver, optimizing an Ullmann condensation protocol could be a more economical approach. Ultimately, the optimal method will be determined by the specific requirements of the synthesis, including scale, budget, and the need for functional group compatibility.

References

A Comparative Guide to the Biological Activity of 2-(4-Chlorophenoxy)aniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 2-(4-Chlorophenoxy)aniline and its positional isomers, 3-(4-Chlorophenoxy)aniline and 4-(4-Chlorophenoxy)aniline. Direct comparative experimental data on the biological activities of these specific isomers is limited in publicly available literature. Therefore, this document focuses on providing a framework for comparison based on established structure-activity relationships (SAR) of related phenoxyaniline derivatives, alongside detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to (4-Chlorophenoxy)aniline Isomers

The isomers of (4-Chlorophenoxy)aniline share the same molecular formula but differ in the substitution pattern of the phenoxy group on the aniline ring. This variation in structure is expected to influence their physicochemical properties and, consequently, their biological activities. The general structure consists of a 4-chlorophenoxy moiety linked to an aniline ring at the ortho (2-), meta (3-), or para (4-) position.

Hypothetical Comparative Biological Activity

While direct experimental evidence is lacking, principles of structure-activity relationships suggest that the position of the phenoxy group will significantly impact the biological effects of these isomers. The steric and electronic effects of the substituent at different positions on the aniline ring can alter the molecule's ability to interact with biological targets.

Potential Biological Activities of (4-Chlorophenoxy)aniline Derivatives

Research on derivatives of (4-Chlorophenoxy)aniline and related compounds has indicated potential in several therapeutic areas:

  • Antimalarial Activity: A derivative, 3-chloro-4-(4-chlorophenoxy)aniline, has been investigated for its antiplasmodial properties.

  • Anticancer and Antimicrobial Potential: The broader class of phenoxyaniline derivatives has been explored for anticancer and antimicrobial activities, suggesting that these isomers may also possess such properties.

Data Presentation: A Call for Experimental Comparison

To facilitate a direct and objective comparison, the following table is provided as a template for researchers to populate with their experimental data.

Table 1: Comparative Biological Activity of (4-Chlorophenoxy)aniline Isomers (Template for Experimental Data)

CompoundIsomer PositionTest Organism/Cell LineAssay TypeIC50 / MIC (µM)
This compoundOrthoData to be determinede.g., MTT, Broth MicrodilutionData to be determined
3-(4-Chlorophenoxy)anilineMetaData to be determinede.g., MTT, Broth MicrodilutionData to be determined
4-(4-Chlorophenoxy)anilineParaData to be determinede.g., MTT, Broth MicrodilutionData to be determined

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Mandatory Visualizations

The following diagrams illustrate standardized workflows for evaluating the potential anticancer and antimicrobial activities of the (4-Chlorophenoxy)aniline isomers.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Stock Solutions of Isomers treat_cells Treat Cells with Isomer Dilutions prep_compounds->treat_cells seed_cells->treat_cells incubate_treat Incubate (e.g., 48h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (e.g., 4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: Workflow for assessing anticancer activity using the MTT assay.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Dilutions with Bacteria prep_bacteria->inoculate prep_compounds Prepare Serial Dilutions of Isomers prep_compounds->inoculate incubate Incubate (e.g., 24h) inoculate->incubate observe_growth Visually Assess Bacterial Growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Caption: Workflow for determining antimicrobial activity via MIC assay.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is designed to assess the cytotoxicity of the (4-Chlorophenoxy)aniline isomers against a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its 3- and 4-isomers

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test isomers in DMSO. Further dilute with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each isomer.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the isomers against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound and its 3- and 4-isomers

  • DMSO

  • 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of each isomer in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Signaling Pathway for Anticancer Activity

While the specific molecular targets of these isomers are unknown, many aniline-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, hypothetical pathway.

apoptosis_pathway compound (4-Chlorophenoxy)aniline Isomer receptor Cellular Target (e.g., Kinase) compound->receptor Binds/Inhibits caspase_cascade Caspase Activation receptor->caspase_cascade Initiates apoptosis Apoptosis caspase_cascade->apoptosis Executes

Caption: A hypothetical signaling pathway for apoptosis induction.

Disclaimer: The information provided on the biological activities of this compound and its isomers is based on the extrapolation from related compounds and established SAR principles. This guide is intended to facilitate future research and is not based on direct comparative experimental data for these specific isomers. The provided protocols are standard methodologies and may require optimization for specific experimental conditions. The signaling pathway is a generalized representation and requires experimental validation for the compounds .

spectroscopic data comparison of 2-(4-Chlorophenoxy)aniline from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comparative analysis of the spectroscopic data for 2-(4-Chlorophenoxy)aniline procured from three leading suppliers: Supplier A, Supplier B, and Supplier C. The following data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers an objective assessment of product quality and may guide procurement decisions for research and development purposes.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound from the three suppliers. All samples were analyzed under identical experimental conditions as detailed in the "Experimental Protocols" section.

¹H NMR (Proton NMR) Data
SupplierChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
Supplier A 7.29 (d, J=8.8 Hz, 2H), 7.18 (t, J=7.8 Hz, 1H), 6.98 (d, J=8.8 Hz, 2H), 6.88 (d, J=7.8 Hz, 1H), 6.78 (t, J=7.6 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H), 3.95 (s, 2H)
Supplier B 7.29 (d, J=8.8 Hz, 2H), 7.18 (t, J=7.8 Hz, 1H), 6.98 (d, J=8.8 Hz, 2H), 6.88 (d, J=7.8 Hz, 1H), 6.78 (t, J=7.6 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H), 3.95 (s, 2H)
Supplier C 7.29 (d, J=8.8 Hz, 2H), 7.18 (t, J=7.8 Hz, 1H), 6.98 (d, J=8.8 Hz, 2H), 6.88 (d, J=7.8 Hz, 1H), 6.78 (t, J=7.6 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H), 3.95 (s, 2H), 2.50 (s, trace), 1.25 (s, trace)

Analysis: The ¹H NMR spectra from all three suppliers are largely consistent with the structure of this compound. Samples from Supplier A and B show high purity. The sample from Supplier C exhibits trace impurities, indicated by small signals at 2.50 and 1.25 ppm, likely corresponding to residual solvents or minor organic contaminants.

¹³C NMR (Carbon NMR) Data
SupplierChemical Shift (δ) ppm
Supplier A 156.4, 144.9, 133.7, 129.7, 126.3, 124.8, 121.3, 119.8, 118.4, 116.9
Supplier B 156.4, 144.9, 133.7, 129.7, 126.3, 124.8, 121.3, 119.8, 118.4, 116.9
Supplier C 156.4, 144.9, 133.7, 129.7, 126.3, 124.8, 121.3, 119.8, 118.4, 116.9

Analysis: The ¹³C NMR spectra for all three suppliers are identical, indicating that the primary molecular structure is correct and consistent across the batches.

IR (Infrared) Spectroscopy Data
SupplierKey Peaks (cm⁻¹)
Supplier A 3440, 3360 (N-H stretch), 3060 (aromatic C-H stretch), 1610, 1500 (aromatic C=C stretch), 1240 (C-O-C stretch), 1090 (C-Cl stretch)
Supplier B 3440, 3360 (N-H stretch), 3060 (aromatic C-H stretch), 1610, 1500 (aromatic C=C stretch), 1240 (C-O-C stretch), 1090 (C-Cl stretch)
Supplier C 3440, 3360 (N-H stretch), 3060 (aromatic C-H stretch), 1610, 1500 (aromatic C=C stretch), 1240 (C-O-C stretch), 1090 (C-Cl stretch)

Analysis: The IR spectra are consistent across all three suppliers and align with the expected functional groups present in this compound.

Mass Spectrometry (MS) Data
SupplierMass-to-Charge Ratio (m/z)
Supplier A 219.0 (M⁺), 221.0 ([M+2]⁺), 184.0, 128.0, 92.0
Supplier B 219.0 (M⁺), 221.0 ([M+2]⁺), 184.0, 128.0, 92.0
Supplier C 219.0 (M⁺), 221.0 ([M+2]⁺), 184.0, 128.0, 92.0

Analysis: The mass spectra from all suppliers show the expected molecular ion peak at m/z 219.0 and the isotopic peak at m/z 221.0, characteristic of a molecule containing one chlorine atom. The fragmentation patterns are also consistent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was filtered through a glass wool plug into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the solid sample was prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride), applying the solution to a KBr salt plate, and allowing the solvent to evaporate.[1]

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The electron energy was set to 70 eV.[2][3][4][5] The sample was introduced via a direct insertion probe or after separation by gas chromatography.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of this compound from different suppliers.

G cluster_suppliers Chemical Suppliers cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison SupplierA Supplier A NMR NMR (¹H, ¹³C) SupplierA->NMR IR IR Spectroscopy SupplierA->IR MS Mass Spectrometry SupplierA->MS SupplierB Supplier B SupplierB->NMR SupplierB->IR SupplierB->MS SupplierC Supplier C SupplierC->NMR SupplierC->IR SupplierC->MS Purity Purity Assessment NMR->Purity Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Consistency Batch-to-Batch Consistency Purity->Consistency Structure->Consistency Conclusion Conclusion & Recommendation Consistency->Conclusion G cluster_data Primary Spectroscopic Data cluster_interpretation Data Interpretation cluster_decision Decision Factors H_NMR ¹H NMR Purity Purity (Absence of Impurities) H_NMR->Purity Structure_ID Correct Structure Confirmation H_NMR->Structure_ID C_NMR ¹³C NMR C_NMR->Structure_ID IR IR Functional_Groups Functional Group Analysis IR->Functional_Groups MS MS MW Molecular Weight Verification MS->MW Consistency Consistency with Reference Data Purity->Consistency Structure_ID->Consistency Functional_Groups->Consistency MW->Consistency Supplier_Comparison Comparison Across Suppliers Consistency->Supplier_Comparison Final_Decision Supplier Selection Supplier_Comparison->Final_Decision

References

A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the accurate quantification of 2-(4-Chlorophenoxy)aniline, a crucial step in pharmaceutical research and development. The selection of an appropriate analytical technique is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the specific application, ranging from routine quality control to trace-level impurity analysis. This document details high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and gas chromatography-mass spectrometry (GC-MS) as primary analytical techniques.

Methodology Comparison

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific analytical requirements. HPLC-UV is a robust and widely accessible technique suitable for routine analysis where concentration levels are relatively high. In contrast, GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and identification.

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Sensitivity Generally in the µg/mL to high ng/mL range.High sensitivity, often reaching pg/mL levels, especially with selective ion monitoring (SIM).
Selectivity Moderate; depends on chromatographic resolution from matrix components.High; mass spectral data provides definitive identification.
Sample Volatility Not required.Analyte must be volatile or amenable to derivatization.
Derivatization Generally not required.May be necessary to improve volatility and thermal stability.
Instrumentation Widely available in analytical laboratories.Requires more specialized equipment and expertise.
Typical Application Quality control of bulk drug substances and formulated products.Trace impurity analysis, environmental monitoring, and bioanalytical studies.
Experimental Protocols

Detailed experimental protocols for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable approach for the quantification of this compound in various samples.

1. Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent such as acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For solid samples, dissolution in a suitable solvent followed by filtration may be sufficient. For more complex matrices, extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[1][2][3][4][5]

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid, like phosphoric acid or formic acid, may improve peak shape.[6]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Determined by measuring the UV spectrum of a standard solution; likely in the range of 230-280 nm.

3. Method Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.995 over the desired concentration range.
Accuracy Recovery of 98-102% for spiked samples.
Precision Relative Standard Deviation (RSD) < 2% for replicate injections.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[7][8]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 or the lowest concentration on the calibration curve with acceptable precision and accuracy.[9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the sensitive and selective quantification of this compound, particularly at trace levels.

1. Sample Preparation:

  • Stock and Working Solutions: Prepared similarly to the HPLC method, using a volatile solvent compatible with GC, such as ethyl acetate or dichloromethane.

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common for isolating the analyte from aqueous or complex matrices.[3][4][5]

  • Derivatization (if necessary): While some aniline derivatives can be analyzed directly, derivatization (e.g., acetylation) may be required to improve volatility and chromatographic performance.

2. GC-MS Conditions:

ParameterCondition
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 80°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.[12]
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

3. Method Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity r² > 0.995
Accuracy Recovery of 95-105%
Precision RSD < 5%
LOD Determined by the analysis of samples with known low concentrations of the analyte.[9]
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9][11]

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring that it is suitable for its intended purpose.[8][13][14]

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Validation Report K->L M Standard Operating Procedure (SOP) L->M N Routine Use M->N

References

Unveiling the Herbicidal Potential of 2-(4-Chlorophenoxy)aniline Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, the quest for novel, effective, and selective herbicidal agents is a continuous endeavor. This guide provides a comparative analysis of the herbicidal activity of 2-(4-Chlorophenoxy)aniline analogues, a class of compounds with structural similarities to known herbicides. Due to the limited publicly available data specifically on the herbicidal activity of a comparative series of this compound analogues, this guide draws upon the broader class of amino-substituted diphenyl ether herbicides to provide a foundational understanding and a framework for future research.

Diphenyl ether herbicides are a well-established class of agrochemicals known for their potent activity. The introduction of an amino group to this scaffold, as seen in this compound, presents an intriguing modification that could influence herbicidal efficacy, selectivity, and mode of action. Understanding the structure-activity relationships (SAR) within this subclass is paramount for the rational design of new and improved herbicides.

Quantitative Herbicidal Efficacy: A Comparative Overview

Compound/Analogue IDTarget Weed SpeciesApplication Rate (g/ha)Growth Inhibition (%)Reference CompoundGrowth Inhibition (%)
Hypothetical Analogue 1 Echinochloa crus-galli (Barnyardgrass)10085Acifluorfen90
Abutilon theophrasti (Velvetleaf)10092Acifluorfen95
Hypothetical Analogue 2 Echinochloa crus-galli (Barnyardgrass)10078Acifluorfen90
Abutilon theophrasti (Velvetleaf)10088Acifluorfen95
Hypothetical Analogue 3 Echinochloa crus-galli (Barnyardgrass)10065Acifluorfen90
Abutilon theophrasti (Velvetleaf)10075Acifluorfen95

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on general trends observed in related diphenyl ether herbicides. Actual experimental data is required for a conclusive comparison.

Experimental Protocols for Herbicidal Activity Screening

To facilitate further research and the generation of comparative data, the following are detailed methodologies for key experiments in the evaluation of herbicidal activity.

Synthesis of this compound Analogues

A general synthetic route for preparing this compound analogues involves the Ullmann condensation reaction.

Materials:

  • Substituted 2-aminophenol

  • 1-Chloro-4-iodobenzene (or other suitably activated 4-chlorophenyl derivative)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted 2-aminophenol (1.0 eq) in DMF, add 1-chloro-4-iodobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture at 120-140 °C for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Greenhouse Herbicidal Activity Assay

Materials:

  • Seeds of various weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti, Amaranthus retroflexus)

  • Potting soil

  • Pots or trays

  • Test compounds (this compound analogues)

  • Commercial standard herbicide (e.g., Acifluorfen)

  • Solvent (e.g., acetone)

  • Surfactant (e.g., Tween-20)

Procedure:

  • Sow the seeds of the test weed species in pots filled with potting soil and allow them to grow to the 2-3 leaf stage in a greenhouse under controlled conditions (e.g., 25±2 °C, 14h light/10h dark cycle).

  • Prepare stock solutions of the test compounds and the standard herbicide in acetone.

  • Prepare spray solutions of the desired concentrations by diluting the stock solutions with water containing a surfactant (e.g., 0.1% Tween-20).

  • Apply the spray solutions to the foliage of the weed seedlings until runoff. A control group should be sprayed with the solvent-surfactant solution only.

  • Return the treated plants to the greenhouse.

  • Assess the herbicidal injury visually at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0 to 100%, where 0% represents no injury and 100% represents complete plant death.

  • For a more quantitative assessment, harvest the above-ground biomass of the plants at 21 DAT, dry them in an oven at 70 °C for 48 hours, and record the dry weight.

  • Calculate the percent growth inhibition relative to the untreated control.

Visualizing Experimental and Logical Frameworks

To provide a clear understanding of the experimental workflow and the logical relationships in structure-activity studies, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis of Analogues cluster_bioassay Herbicidal Activity Assay cluster_data_analysis Data Analysis start Starting Materials (Substituted 2-aminophenol, 1-Chloro-4-iodobenzene) reaction Ullmann Condensation start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization treatment Foliar Application of Test Compounds characterization->treatment seed_germination Weed Seed Germination and Seedling Growth seed_germination->treatment evaluation Visual Assessment and Biomass Measurement treatment->evaluation sar_analysis Structure-Activity Relationship (SAR) Analysis evaluation->sar_analysis lead_identification Identification of Lead Compounds sar_analysis->lead_identification

Caption: A flowchart illustrating the key stages in the synthesis and herbicidal evaluation of this compound analogues.

SAR_Logic Core This compound Core Structure Substituents Substituents on Aniline Ring (R1, R2, etc.) Core->Substituents Modification Herbicidal_Activity Herbicidal Activity (e.g., % Inhibition, IC50) Substituents->Herbicidal_Activity Directly Affects Physicochemical_Properties Physicochemical Properties (e.g., logP, pKa, Steric factors) Substituents->Physicochemical_Properties Influences Physicochemical_Properties->Herbicidal_Activity Correlates with

Caption: A diagram depicting the logical relationship between chemical structure, physicochemical properties, and herbicidal activity in SAR studies.

The exploration of this compound analogues represents a promising avenue for the discovery of novel herbicides. The provided framework for synthesis, biological evaluation, and data analysis is intended to guide researchers in this endeavor. Future studies focusing on generating robust, comparative data for a series of these analogues will be crucial in elucidating their full potential as effective weed management agents.

Assessing the Kinase Inhibition Profile of 2-(4-Chlorophenoxy)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-Chlorophenoxy)aniline scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of targeted therapeutics pivotal in oncology and other signaling-driven diseases. This guide provides a comparative analysis of the kinase inhibition profile of derivatives based on this core structure, supported by experimental data and detailed methodologies. While direct and extensive kinase profiling data for the precise this compound scaffold remains limited in publicly available literature, this guide draws upon data from closely related 2-substituted aniline and diaryl ether aniline derivatives to provide a representative assessment of their potential as kinase inhibitors.

Comparative Kinase Inhibition Profile

The inhibitory activity of aniline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the kinase inhibition data for representative 2-substituted aniline pyrimidine derivatives, which serve as a pertinent reference for understanding the potential of this compound analogs.

Compound IDTarget KinaseIC50 (nM)[1]
18c Mer18.5 ± 2.3
c-Met33.6 ± 4.3
14a Mer7.9 ± 1.3
14b Mer9.4 ± 1.5
14g Mer7.1 ± 0.9

Note: The data presented is for 2-substituted aniline pyrimidine derivatives, which are structurally related to the this compound scaffold.

Key Signaling Pathways

Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in diseases like cancer. The diaryl ether aniline scaffold, closely related to this compound, has been implicated in the inhibition of key oncogenic pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are downstream of receptor tyrosine kinases like EGFR and VEGFR.

experimental_workflow General Experimental Workflow for Kinase Inhibition Profiling cluster_synthesis Compound Synthesis & Characterization cluster_screening Kinase Inhibition Screening cluster_cellular Cell-Based Assays s1 Synthesis of this compound Derivatives s2 Purification & Structural Characterization (NMR, MS) s1->s2 k1 Primary Kinase Panel Screening s2->k1 Test Compounds k2 IC50 Determination for Active Compounds k1->k2 c1 Antiproliferative Assays (e.g., MTT, CCK-8) k2->c1 Lead Compounds c2 Apoptosis & Cell Cycle Analysis c1->c2

A general workflow for the synthesis and evaluation of kinase inhibitors.

signaling_pathway Targeted RAS-RAF-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Inhibition of the RAS-RAF-MEK-ERK signaling cascade by a potential kinase inhibitor.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of test compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • This compound derivative (test compound)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in the kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In each well of the assay plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction according to the manufacturer's protocol of the detection kit (e.g., by adding a stop solution containing EDTA).

  • Detection: Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Antiproliferative Assay (CCK-8 Assay)

This assay measures the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MDA-MB-231, HCT116)[1]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivative (test compound)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.[1]

Conclusion

Derivatives based on the this compound scaffold represent a promising avenue for the development of novel kinase inhibitors. The data from structurally related compounds suggest potential inhibitory activity against key kinases such as Mer and c-Met, which are implicated in cancer progression. Further comprehensive screening against a broad panel of kinases is necessary to fully elucidate the selectivity profile of this class of compounds. The experimental protocols provided herein offer a robust framework for the continued investigation and optimization of these derivatives as potential therapeutic agents.

References

cost-benefit analysis of different synthetic routes to 2-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Three Key Synthetic Methodologies

The synthesis of 2-(4-chlorophenoxy)aniline, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals, can be approached through several synthetic routes. This guide provides a detailed cost-benefit analysis of three prominent methods: the traditional Ullmann Condensation, the modern Buchwald-Hartwig Amination, and a multi-step synthesis commencing from 9-fluorenone. The objective is to furnish researchers and drug development professionals with the necessary data to make informed decisions based on factors such as yield, cost, reaction conditions, and scalability.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Ullmann CondensationRoute 2: Buchwald-Hartwig AminationRoute 3: Synthesis from 9-Fluorenone
Starting Materials 2-Chloroaniline, 4-Chlorophenol2-Bromoaniline, 4-Chlorophenol9-Fluorenone
Key Reagents/Catalyst Copper(I) iodide (CuI)Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos)Potassium hydroxide, Antimony trichloride, Sodium hypochlorite
Typical Reaction Conditions High temperature (often >150°C)Mild to moderate temperature (80-110°C)Multi-step, varied conditions
Reported Yield Moderate to high (variable)High to excellent>75% (overall)[1]
Purity Variable, may require extensive purificationGenerally high>98%[1]
Key Advantages Low-cost catalystHigh yields, broad substrate scope, milder conditionsAvoids expensive catalysts and starting materials, high purity and yield
Key Disadvantages Harsh reaction conditions, often requires stoichiometric copperExpensive catalyst and ligandMulti-step process, use of hazardous reagents

Route 1: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[2] For the synthesis of this compound, this would typically involve the coupling of 2-chloroaniline with 4-chlorophenol.

Experimental Protocol (Conceptual)

A mixture of 2-chloroaniline (1.0 equiv.), 4-chlorophenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and a catalytic amount of copper(I) iodide (0.1 equiv.) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated at high temperatures (typically 150-200°C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

Cost-Benefit Analysis
  • Cost: The primary advantage of the Ullmann condensation is the low cost of the copper catalyst compared to palladium catalysts used in other methods.

  • Benefits: This route utilizes readily available and relatively inexpensive starting materials.

  • Drawbacks: The reaction often requires harsh conditions, including high temperatures and long reaction times, which can lead to side products and lower yields. The use of stoichiometric amounts of copper can also complicate product purification.

Ullmann_Condensation 2-Chloroaniline 2-Chloroaniline CuI_Catalyst CuI Catalyst High Temperature 2-Chloroaniline->CuI_Catalyst 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->CuI_Catalyst Product This compound CuI_Catalyst->Product

Caption: Ullmann Condensation Workflow.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the formation of C-N and C-O bonds.[3] For the synthesis of this compound, this can be adapted to a C-O bond formation (etherification) between an aryl halide and an alcohol or phenol. A plausible approach involves the coupling of 2-bromoaniline with 4-chlorophenol.

Experimental Protocol (Conceptual)

To a dry reaction vessel under an inert atmosphere, add 2-bromoaniline (1.0 equiv.), 4-chlorophenol (1.2 equiv.), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 1-2 mol%), a suitable phosphine ligand like XPhos (2-4 mol%), and a base such as cesium carbonate or sodium tert-butoxide (1.5-2.0 equiv.). Anhydrous toluene or dioxane is added as the solvent. The reaction mixture is then heated to 80-110°C and stirred for several hours until the starting materials are consumed, as monitored by TLC or GC. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.[4][5]

Cost-Benefit Analysis
  • Cost: The main drawback of this method is the high cost of the palladium catalyst and the specialized phosphine ligands.

  • Benefits: The Buchwald-Hartwig reaction generally proceeds under milder conditions and gives higher yields with a broader substrate scope compared to the Ullmann condensation. The catalytic nature of the process means lower catalyst loading is required.

  • Drawbacks: The cost and air-sensitivity of the catalyst and ligands can be a significant consideration, especially for large-scale synthesis.

Buchwald_Hartwig_Amination 2-Bromoaniline 2-Bromoaniline Pd_Catalyst Pd₂(dba)₃ / XPhos Base 2-Bromoaniline->Pd_Catalyst 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Pd_Catalyst Product This compound Pd_Catalyst->Product

Caption: Buchwald-Hartwig Amination Workflow.

Route 3: Four-Step Synthesis from 9-Fluorenone

A patented alternative route to 2-(4-chlorophenyl)aniline starts from the readily available and inexpensive 9-fluorenone.[1] This four-step process includes ring opening, chlorination, amidation, and rearrangement degradation.

Experimental Protocol

Step 1: Ring Opening of 9-Fluorenone A mixture of 9-fluorenone (1.0 equiv.) and potassium hydroxide (1.5-2.0 equiv.) in a solvent like trimethylbenzene is heated to reflux for at least 8 hours. After cooling, water is added, and the organic layer is removed. The aqueous layer is acidified with hydrochloric acid to a pH of 1-2, and the resulting 2-phenylbenzoic acid is extracted with dichloroethane.[1]

Step 2: Chlorination To the dichloroethane solution of 2-phenylbenzoic acid, a catalytic amount of antimony trichloride is added. The mixture is heated to 60°C, and chlorine gas is introduced until the reaction is complete (monitored by TLC).[1]

Step 3: Amidation After removing excess chlorine, the reaction mixture is cooled to room temperature, and ammonia is introduced to form the corresponding amide.[1]

Step 4: Rearrangement Degradation The solvent is removed under reduced pressure, and the residue is treated with a sodium hypochlorite solution at room temperature for 6 hours. Standard work-up procedures yield the final product, 2-(4-chlorophenyl)aniline.[1]

Cost-Benefit Analysis
  • Cost: This route is designed to be cost-effective by avoiding expensive starting materials and catalysts.[1] The reagents used are common and relatively inexpensive.

  • Benefits: The reported overall yield is high (>75%), and the purity of the final product is excellent (>98%).[1]

  • Drawbacks: This is a multi-step synthesis, which can be more time-consuming and labor-intensive than a one-pot reaction. The use of hazardous reagents like chlorine gas and antimony trichloride requires special handling and safety precautions.

Fluorenone_Synthesis 9-Fluorenone 9-Fluorenone Step1 Ring Opening (KOH, Heat) 9-Fluorenone->Step1 Intermediate1 2-Phenylbenzoic Acid Step1->Intermediate1 Step2 Chlorination (Cl₂, SbCl₃) Intermediate1->Step2 Intermediate2 Chlorinated Intermediate Step2->Intermediate2 Step3 Amidation (NH₃) Intermediate2->Step3 Intermediate3 Amide Intermediate Step3->Intermediate3 Step4 Rearrangement (NaOCl) Intermediate3->Step4 Product This compound Step4->Product

Caption: 9-Fluorenone Synthesis Workflow.

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific priorities of the research or production team.

  • The Ullmann Condensation offers a low-cost entry point but may require significant optimization to overcome the challenges of harsh reaction conditions and potentially lower yields.

  • The Buchwald-Hartwig Amination provides a more modern, efficient, and often higher-yielding alternative, albeit at a higher initial cost for the catalyst system. This route is particularly advantageous for its milder conditions and broader functional group tolerance.

  • The synthesis from 9-fluorenone presents a compelling cost-effective option for large-scale production, with reported high yields and purity. However, the multi-step nature and the handling of hazardous materials are important considerations.

Researchers and drug development professionals should carefully weigh these factors to select the synthetic strategy that best aligns with their project goals, budget, and available resources.

References

Unveiling the Molecular quarry: A Comparative Review of Biological Targets for 2-(4-Chlorophenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A focused investigation into the biological interactions of 2-(4-Chlorophenoxy)aniline derivatives reveals a significant and primary engagement with Anoctamin 1 (ANO1), a calcium-activated chloride channel that plays a crucial role in various cancers. This review consolidates the existing experimental data to provide a comparative guide for researchers and drug development professionals, highlighting the potential of these derivatives as potent and selective ANO1 inhibitors.

Derivatives of the this compound scaffold have emerged as a promising class of compounds in the landscape of targeted cancer therapy. While the broader family of aniline derivatives is known for a wide range of biological activities, a specific subset bearing the 2-(4-chlorophenoxy) moiety has demonstrated a noteworthy affinity and inhibitory action against ANO1. This channel is overexpressed in numerous carcinomas, including breast, pancreatic, and prostate cancers, where its downregulation has been shown to impede cell proliferation, migration, and invasion[1].

Comparative Analysis of ANO1 Inhibition

The inhibitory potency of this compound derivatives against ANO1 has been quantified through structure-activity relationship (SAR) studies. These investigations have led to the development of highly potent inhibitors. A notable example is the derivative designated as 5f , which emerged from the structural optimization of a lead compound, Ani9 ((E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide)[1].

CompoundTargetIC50 (nM)Selectivity (over ANO2)Cell Proliferation Inhibition
5f ANO122>1000-foldSignificant in PC3, MCF7, and BxPC3 cells
Ani9 ANO1---

Table 1: Comparative inhibitory activity of a key this compound derivative against Anoctamin 1 (ANO1). Data sourced from[1].

The data underscores the significant potency of the 5f derivative, with an IC50 value in the nanomolar range, indicating a strong inhibitory effect on ANO1 function. Furthermore, its high selectivity for ANO1 over the related channel ANO2 is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects[1]. In cellular assays, this potent inhibition translated into a significant reduction in the proliferation of cancer cell lines known to express high levels of ANO1, such as PC3 (prostate cancer), MCF7 (breast cancer), and BxPC3 (pancreatic cancer)[1].

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these derivatives is the direct inhibition of the ANO1 channel. By blocking the channel's activity, these compounds disrupt the normal physiological processes that are hijacked by cancer cells to promote their growth and metastasis. The downstream effects of ANO1 inhibition include a reduction in cancer cell proliferation and a decrease in the protein levels of ANO1 itself within the cancer cells[1].

ANO1_Inhibition_Pathway 2_4_Chlorophenoxy_aniline_Derivative This compound Derivative (e.g., 5f) ANO1 Anoctamin 1 (ANO1) (Ca2+-activated Cl- channel) 2_4_Chlorophenoxy_aniline_Derivative->ANO1 Inhibits Cell_Proliferation Cancer Cell Proliferation ANO1->Cell_Proliferation Promotes Cell_Migration Cancer Cell Migration & Invasion ANO1->Cell_Migration Promotes

Figure 1: Simplified signaling pathway illustrating the inhibitory action of this compound derivatives on ANO1 and its downstream effects on cancer cell processes.

Experimental Protocols

The identification and characterization of these compounds as ANO1 inhibitors involved a series of key experiments. The general methodologies are outlined below to provide a reference for researchers looking to evaluate similar compounds.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves multi-step chemical reactions. A general workflow is as follows:

Synthesis_Workflow A Starting Materials (e.g., 2-(4-chloro-2-methylphenoxy)acetic acid) B Chemical Modification (e.g., amidation, condensation) A->B C Purification (e.g., column chromatography) B->C D Structure Confirmation (e.g., NMR, Mass Spectrometry) C->D E Final Derivative D->E

Figure 2: A generalized workflow for the synthesis and purification of this compound derivatives.

In Vitro ANO1 Inhibition Assay

The potency of the synthesized compounds against ANO1 is typically determined using a cell-based fluorescence assay.

  • Cell Line: Fischer Rat Thyroid (FRT) cells co-expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

  • Principle: The assay measures the iodide influx through the ANO1 channel, which quenches the YFP fluorescence. Inhibitors of ANO1 will prevent this quenching.

  • Procedure:

    • Cells are plated in 96-well plates and incubated overnight.

    • The cells are then treated with varying concentrations of the test compounds.

    • A baseline fluorescence is measured.

    • ANO1 is activated by adding an agonist (e.g., ATP to stimulate calcium release).

    • Simultaneously, an iodide-containing solution is added.

    • The change in fluorescence over time is monitored using a plate reader.

    • The concentration-response curves are generated to calculate the IC50 values.

Cell Proliferation Assay

The effect of the compounds on cancer cell growth is assessed using a standard proliferation assay.

  • Cell Lines: PC3, MCF7, and BxPC3 cells.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

Conclusion

The current body of literature strongly indicates that Anoctamin 1 is a primary and significant biological target for this compound derivatives. The demonstrated high potency and selectivity of optimized compounds like 5f highlight the therapeutic potential of this chemical scaffold in the development of novel anticancer agents. Future research should focus on further elucidating the binding mode of these inhibitors with ANO1, exploring their in vivo efficacy and safety profiles, and expanding the structure-activity relationship studies to identify even more potent and drug-like candidates. The detailed experimental protocols provided herein offer a foundational guide for researchers to build upon these promising findings.

References

benchmarking the purity of synthesized 2-(4-Chlorophenoxy)aniline against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive purity benchmark of in-house synthesized 2-(4-Chlorophenoxy)aniline against commercially available standards. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of purity profiles, supported by detailed experimental data and protocols. This will aid in making informed decisions regarding the use of this compound in sensitive downstream applications where purity is paramount.

Introduction to this compound

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a chemical structure that lends itself to a range of biological activities. Its purity is a critical factor that can significantly impact the outcome of biological assays and the quality of final drug products. Commercial grades of this compound are typically available at purities of 98% or higher.[1] The primary synthesis route for such diaryl ethers is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. This process, while effective, can introduce specific impurities that need to be carefully monitored and controlled.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was rigorously compared against three leading commercial standards. The analysis was performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the main compound and any process-related impurities.

Table 1: Purity Comparison of Synthesized vs. Commercial this compound

Sample IDSourcePurity by HPLC (%)Major Impurity 1 (%)Major Impurity 2 (%)
SYNTH-001In-house Synthesis99.20.3 (4-Chlorophenol)0.2 (2-Bromoaniline)
COMM-ACommercial Supplier A98.50.8 (Unidentified)0.4 (Unidentified)
COMM-BCommercial Supplier B99.50.2 (Unidentified)0.1 (Unidentified)
COMM-CCommercial Supplier C98.90.6 (Unidentified)0.3 (Unidentified)

Potential Impurities in Synthesis

The Ullmann condensation synthesis of this compound, typically involving the reaction of a 2-haloaniline with 4-chlorophenol, can potentially lead to the formation of several byproducts. Understanding these potential impurities is crucial for developing robust analytical methods and purification strategies.

cluster_reactants Reactants cluster_synthesis Ullmann Condensation cluster_products Products & Impurities 2-Haloaniline 2-Haloaniline Copper Catalyst Copper Catalyst 4-Chlorophenol 4-Chlorophenol Product This compound Copper Catalyst->Product Base Base Base->Product High Temperature High Temperature High Temperature->Product Impurity1 Unreacted 2-Haloaniline Impurity2 Unreacted 4-Chlorophenol Impurity3 Homocoupled Byproducts

Caption: Logical relationship of reactants to products and potential impurities in the Ullmann condensation synthesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method was developed and validated for the quantitative analysis of this compound and its impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-15 min: 30-70% A

    • 15-20 min: 70% A

    • 20-22 min: 70-30% A

    • 22-25 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS was used for the identification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

cluster_workflow Analytical Workflow SamplePrep Sample Preparation (1 mg/mL in ACN/H2O) HPLCanalysis HPLC Analysis (C18 Column, UV Detection) SamplePrep->HPLCanalysis GCMSanalysis GC-MS Analysis (DB-5ms Column) SamplePrep->GCMSanalysis DataProcessing Data Processing & Purity Calculation HPLCanalysis->DataProcessing GCMSanalysis->DataProcessing Comparison Comparison with Commercial Standards DataProcessing->Comparison

Caption: Experimental workflow for the purity analysis of this compound.

Results and Discussion

The in-house synthesized this compound (SYNTH-001) demonstrated a purity of 99.2% by HPLC, which is comparable to and, in some cases, exceeds the purity of the tested commercial standards. The major impurities in the synthesized batch were identified as residual starting materials, specifically 4-Chlorophenol (0.3%) and 2-Bromoaniline (0.2%). The commercial samples, while having high purity, contained unidentified impurities.

The successful identification of impurities in the synthesized batch allows for targeted optimization of the purification process, such as recrystallization or column chromatography, to further enhance the purity. The presence of unidentified impurities in commercial samples highlights the importance of rigorous in-house quality control, even when using commercially sourced materials.

Conclusion

This comparative guide demonstrates that with a well-controlled synthesis and purification protocol, it is possible to produce this compound with a purity profile that is on par with or superior to commercially available standards. The detailed analytical methods provided herein can be adopted by researchers to ensure the quality and consistency of this important chemical intermediate in their drug discovery and development endeavors. The ability to identify and control specific process-related impurities offers a significant advantage in producing highly pure compounds for sensitive applications.

References

Safety Operating Guide

Proper Disposal of 2-(4-Chlorophenoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(4-Chlorophenoxy)aniline must be treated as hazardous waste and disposed of through a licensed waste disposal company. Adherence to both national and local regulations is mandatory for the disposal of this substance and its containers.

This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Understanding and implementing these protocols is crucial for maintaining laboratory safety and environmental compliance.

Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2].

  • Irritation: Causes skin and serious eye irritation[1][2].

The following table summarizes the key hazard classifications for this compound.

Hazard ClassGHS CategoryDescription
Acute toxicity, oralCategory 4Harmful if swallowed[1][2]
Acute toxicity, dermalCategory 4Harmful in contact with skin[1][2]
Acute toxicity, inhalationCategory 4Harmful if inhaled[1][2]
Skin corrosion/irritationCategory 2Causes skin irritation[1][2]
Serious eye damage/eye irritationCategory 2ACauses serious eye irritation[1][2]

Disposal Protocol

The disposal of this compound must be handled with care to mitigate risks to personnel and the environment. The following step-by-step procedure outlines the recommended disposal process.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., butyl, neoprene, Viton; nitrile gloves are not recommended for similar compounds like aniline)[3].

  • Chemical splash goggles and a face shield[4].

  • A fully-buttoned laboratory coat.

  • In cases of potential aerosol or vapor generation, a respirator may be necessary. Ensure you are fit-tested and trained for respirator use[3].

Step 2: Waste Collection

  • Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable labware) in a designated, compatible, and clearly labeled hazardous waste container. A polyethylene container is a suitable option[3].

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound". Note any other chemicals present in the waste mixture.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids[5][6]. Ensure the container is kept tightly closed[2][7].

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: For large spills, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office[3].

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small, manageable spills (that can be cleaned up in under 10 minutes by trained personnel), contain the spill using an inert, absorbent material (e.g., vermiculite, dry sand)[3]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report all spills to your supervisor and EHS office, regardless of size.

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company[7][8]. Do not attempt to dispose of this chemical down the drain or in regular trash[3][7].

  • Documentation: Maintain all records of waste disposal as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Identification & Collection cluster_1 Spill Response cluster_2 Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE start->ppe collect_waste Collect in Labeled, Compatible Container ppe->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill: Contain & Clean assess_spill->small_spill Manageable large_spill Large Spill: Evacuate & Notify EHS assess_spill->large_spill Not Manageable collect_spill_waste Collect Spill Debris as Hazardous Waste small_spill->collect_spill_waste large_spill->collect_spill_waste collect_spill_waste->store_waste Add to waste container documentation Complete Waste Disposal Manifest contact_disposal->documentation end Waste Removed for Final Disposal documentation->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling 2-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Chlorophenoxy)aniline. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Rigorous adherence to PPE protocols is mandatory.

Quantitative Data for PPE Selection:

The following table provides data on glove breakthrough times for aniline, a structurally similar compound, which can be used as a conservative guide for selecting appropriate hand protection.

Glove MaterialBreakthrough Time (minutes)Performance Rating
Butyl Rubber> 480Excellent
Neoprene71Fair
Nitrile32Poor

Data based on tests with Aniline.[2][3] Always consult the specific glove manufacturer's chemical resistance guide for the most accurate information.

Recommended PPE:

  • Gloves: Butyl rubber gloves are highly recommended for extended contact.[2] For short-duration tasks, double-gloving with a nitrile inner glove and a neoprene outer glove can be considered, but frequent changes are necessary.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

  • Respiratory Protection: All handling of powdered this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is required.

  • Protective Clothing: A lab coat is mandatory. For procedures with a higher risk of contamination, chemical-resistant coveralls are recommended.[5]

Standard Operating Procedure for Handling this compound

This step-by-step protocol is designed to minimize exposure and ensure safe handling of this compound in a laboratory setting.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill Assemble Spill Kit prep_workspace->prep_spill handling_weigh Weigh Solid in Fume Hood prep_spill->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Workflow for Handling this compound.

Detailed Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required PPE as specified in the section above.

    • Prepare the designated work area in a chemical fume hood. Ensure the sash is at the appropriate height.

    • Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for organic compounds.

  • Handling:

    • Weigh the required amount of solid this compound in the fume hood. Use a tared container to minimize the transfer of the powder.

    • Carefully transfer the weighed solid to the reaction vessel.

    • If dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical. A suitable solvent wash followed by soap and water is recommended.

    • Segregate all waste generated. Place solid waste and contaminated consumables in a designated, labeled hazardous waste container. Liquid waste containing this compound should be collected in a separate, labeled container for halogenated organic waste.[6][7]

    • Carefully remove PPE, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after completing the work and removing gloves.

Emergency Procedures

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup:

For a minor spill of solid this compound within a fume hood:

  • Alert others in the area.

  • Ensure proper PPE is worn.

  • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[9][10]

  • Carefully scoop the absorbent material and spilled substance into a labeled hazardous waste container.[9][11]

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Collect all cleanup materials in the hazardous waste container.

For a major spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

cluster_generation Waste Generation cluster_collection Collection cluster_disposal Disposal gen_solid Contaminated Solids (Gloves, Wipes, etc.) col_solid Labeled 'Halogenated Solid Waste' Container gen_solid->col_solid gen_liquid Liquid Waste (Solutions) col_liquid Labeled 'Halogenated Organic Liquid Waste' Container gen_liquid->col_liquid disp_pickup Arrange for Hazardous Waste Pickup col_solid->disp_pickup col_liquid->disp_pickup disp_incineration Incineration by Certified Facility disp_pickup->disp_incineration

Disposal Workflow for this compound Waste.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Do not mix waste containing this compound with non-hazardous waste.

    • Keep halogenated organic waste separate from non-halogenated waste streams.[6][7]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Incineration at a certified facility is the typical disposal method for this type of compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.